1-(2,6-Dichlorophenyl)pyrrolidine
Description
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Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.1 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChI Key |
UEHUOUBNRWKIJI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of 1-(2,6-Dichlorophenyl)pyrrolidine: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing and synthesizing sterically hindered N-aryl amines. 1-(2,6-Dichlorophenyl)pyrrolidine (CAS: 64175-54-8)[1] represents a highly specialized molecular scaffold that bridges the gap between synthetic methodology and advanced pharmacophore design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its unique 3D conformation, and a field-proven, self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.
Structural & Physicochemical Profiling
The physicochemical behavior of 1-(2,6-dichlorophenyl)pyrrolidine is fundamentally dictated by severe steric hindrance. In an unhindered N-phenylpyrrolidine, the nitrogen lone pair delocalizes into the aromatic
Causality of the Ortho-Effect: This steric twist disrupts
Quantitative Data Summary
Below is a consolidated physicochemical profile of the compound. Where experimental data is limited due to the compound's specialized nature, high-confidence predicted values based on structurally analogous halo-aryl amines are provided.
| Property | Value | Method / Note |
| Chemical Name | 1-(2,6-Dichlorophenyl)pyrrolidine | IUPAC Nomenclature |
| CAS Number | 64175-54-8 | [1] |
| Molecular Formula | C10H11Cl2N | - |
| Molecular Weight | 216.11 g/mol | - |
| Density | ~1.27 g/cm³ | Predicted (based on halo-aryl amines) |
| Boiling Point | ~280-290 °C | Predicted |
| logP (Octanol/Water) | ~3.8 | Predicted (High lipophilicity) |
| pKa (Conjugate Acid) | ~5.2 | Predicted (Elevated due to steric twist) |
Synthetic Methodologies: Overcoming Steric Hindrance
Synthesizing highly hindered N-aryl amines requires overcoming significant activation barriers. Traditional Nucleophilic Aromatic Substitution (
Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard[2]. However, the choice of ligand is critical. As demonstrated in kinetic studies, the rate-limiting step shifts depending on the steric bulk of the amine[3].
Expertise Insight: For secondary amines like pyrrolidine, reductive elimination from the Pd(II) complex is the bottleneck. In our workflows, we utilize (a dialkylbiarylphosphine ligand) rather than BrettPhos[4]. RuPhos is explicitly designed to accelerate reductive elimination for secondary amines due to its specific steric profile, whereas BrettPhos is optimized for primary amines[3].
Experimental Protocol: Pd-Catalyzed C-N Coupling
Trustworthiness & Self-Validating System: This protocol incorporates in-process controls (IPC) via LC-MS to ensure catalytic turnover and prevent the accumulation of off-target hydrodehalogenation byproducts.
Step 1: Reagent Preparation (Glovebox/Schlenk Line)
-
Charge an oven-dried Schlenk flask with 2,6-dichloro-1-iodobenzene (1.0 equiv),
(2 mol%), RuPhos (4 mol%), and sodium tert-butoxide ( , 1.5 equiv). -
Causality:
serves as the Pd(0) source. The 1:2 Pd-to-ligand ratio ensures the complete formation of the active mono-ligated L-Pd(0) species.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> is a strong base required to deprotonate the secondary amine upon binding to the Pd(II) center.
Step 2: Substrate Addition
-
Evacuate and backfill the flask with Argon (3x).
-
Add anhydrous Toluene (0.2 M) and Pyrrolidine (1.2 equiv) via syringe.
-
Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the catalytic intermediates. A slight excess of pyrrolidine compensates for its volatility.
Step 3: Catalytic Cycle & IPC Monitoring
-
Heat the reaction mixture to 100 °C for 12 hours.
-
Self-Validation: At 4 hours, pull a 10
aliquot, quench in MeCN, and analyze via LC-MS. The disappearance of the starting iodide and the emergence of the 216 peak confirms active turnover. If unreacted iodide remains with no product formation, it indicates catalyst poisoning (e.g., oxygen ingress).
Step 4: Workup and Isolation
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Validation:
NMR will show a characteristic upfield shift of the pyrrolidine -protons compared to planar N-aryl pyrrolidines, confirming the orthogonal conformation.
Systems & Pathways Visualization
Below is the logical workflow mapping the synthesis and downstream applications of the compound.
Figure 1: Synthetic workflow and downstream application logic for 1-(2,6-Dichlorophenyl)pyrrolidine.
Pharmacological & Material Applications
The unique physicochemical profile of 1-(2,6-dichlorophenyl)pyrrolidine makes it a privileged scaffold in two primary domains:
-
CNS Drug Discovery: The combination of high lipophilicity (logP ~3.8) and a basic amine center (pKa ~5.2) provides excellent Blood-Brain Barrier (BBB) penetration. The orthogonal conformation allows the molecule to precisely navigate deep, narrow binding pockets in neuroreceptors, a strategy widely validated in the synthesis of complex binders[5].
-
Agrochemicals: Halogenated aryl-pyrrolidines are frequently utilized as key intermediates in the development of next-generation herbicides and fungicides, where the robust C-N bond and steric shielding provide high metabolic stability in soil and plant tissues.
References
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination". LibreTexts. URL: [Link]
-
NIH PMC. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". National Institutes of Health. URL:[Link]
-
ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure". American Chemical Society. URL:[Link]
Sources
- 1. CAS Number List - 6 - Page 27601 - Chemicalbook [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. entegris.com [entegris.com]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
1-(2,6-Dichlorophenyl)pyrrolidine molecular structure and formula
[1]
Executive Summary
1-(2,6-Dichlorophenyl)pyrrolidine (CAS: 64175-54-8 ) is a specialized N-aryl heterocycle used primarily as a steric probe in medicinal chemistry and a building block in agrochemical synthesis.[1] Distinguished by the bulky chlorine atoms at the ortho positions of the phenyl ring, this molecule exhibits a highly twisted, non-planar conformation that inhibits conjugation between the nitrogen lone pair and the aromatic pi-system. This structural feature makes it a valuable model for studying steric inhibition of resonance and for designing metabolically stable drug scaffolds.
Molecular Architecture & Properties[1][2]
Chemical Identity
| Property | Data |
| IUPAC Name | 1-(2,6-Dichlorophenyl)pyrrolidine |
| CAS Registry Number | 64175-54-8 |
| Molecular Formula | C₁₀H₁₁Cl₂N |
| Molecular Weight | 216.11 g/mol |
| SMILES | Clc1cccc(Cl)c1N2CCCC2 |
| InChI Key | Predicted: ZMPGXSFTXBOKFM-UHFFFAOYSA-N |
Structural Conformation & Sterics
The defining feature of this molecule is the ortho-effect driven by the 2,6-dichloro substitution.[1]
-
Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) creates significant repulsion with the alpha-methylene protons of the pyrrolidine ring.
-
Orthogonality: To minimize this strain, the pyrrolidine ring twists approximately 90° relative to the phenyl plane.
-
Electronic Consequence: This twist decouples the nitrogen lone pair from the phenyl ring, making the nitrogen more basic (sp³-like) compared to a typical planar aniline (sp²-like).[1]
Figure 1: Logical diagram illustrating the steric forces that induce the orthogonal conformation of the molecule.[1]
Synthetic Pathways[1]
Due to the severe steric hindrance at the reaction center, standard Nucleophilic Aromatic Substitution (SₙAr) is kinetically disfavored. The synthesis requires transition-metal catalysis or highly reactive intermediates.[1]
Method A: Buchwald-Hartwig Amination (Preferred)
This method utilizes a Palladium catalyst to overcome the energy barrier of coupling the hindered aryl halide with the secondary amine.[1]
-
Reagents: 2,6-Dichloroiodobenzene, Pyrrolidine, Pd(OAc)₂, BINAP (Ligand), NaOtBu (Base).
-
Solvent: Toluene or Dioxane (100°C).
-
Mechanism: Oxidative addition of Pd into the C-I bond is followed by amine coordination and reductive elimination.
Method B: Benzyne Intermediate
Using a strong base (e.g., KNH₂ or LDA) with 1,3-dichlorobenzene can generate a 3-chlorobenzyne intermediate, which pyrrolidine can attack.[1] However, this often leads to regioisomeric mixtures (1,3- vs 1,2-substitution) and is less selective.[1]
Experimental Protocol (Buchwald-Hartwig)[1]
-
Charge: A flame-dried Schlenk flask is charged with 2,6-dichloroiodobenzene (1.0 equiv), Pd(OAc)₂ (2 mol%), and BINAP (3 mol%).
-
Inert: The system is evacuated and backfilled with Argon (3x).
-
Solvent: Anhydrous Toluene (0.2 M concentration) is added via syringe.
-
Addition: Pyrrolidine (1.2 equiv) and Sodium tert-butoxide (1.4 equiv) are added.
-
Reflux: The mixture is heated to 100°C for 12–18 hours.
-
Workup: Cool to RT, filter through Celite, concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the product as a colorless oil.
Figure 2: Catalytic cycle for the Buchwald-Hartwig synthesis of the target molecule.
Structural Characterization (Spectroscopy)[1][3]
Researchers should expect the following spectral signatures due to the molecule's symmetry and electronic environment.
Nuclear Magnetic Resonance (NMR) Prediction[1][4]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: A triplet at ~7.0 ppm (H4) and a doublet at ~7.3 ppm (H3, H5). The integration is 1:2.
-
Aliphatic Region: The pyrrolidine ring shows two multiplets. The α-protons (adjacent to N) will appear downfield (~3.2–3.4 ppm) but may be broadened due to restricted rotation.[1] The β-protons will appear at ~1.9–2.0 ppm.[1]
-
-
¹³C NMR:
-
Distinct signals for the C-Cl carbons (~135 ppm) and the ipso-carbon attached to Nitrogen (~145 ppm).[1]
-
Mass Spectrometry[1]
-
Pattern: A characteristic isotope pattern for two chlorine atoms (M, M+2, M+4) with relative intensities of approximately 9:6:1.
-
Base Peak: Molecular ion [M]⁺ at m/z ~215/217.
Applications in Research
Medicinal Chemistry[1]
-
Conformational Lock: Used to "lock" the conformation of a phenyl ring in a drug candidate. The 2,6-dichloro motif forces the attached heterocycle to be perpendicular, which can improve selectivity for deep protein pockets.
-
Metabolic Stability: The chlorine atoms block the metabolically vulnerable ortho positions and the twisted conformation protects the nitrogen from N-oxidation.[1]
Agrochemicals[1]
-
Herbicide Scaffolds: 2,6-Dichlorophenyl derivatives are common in herbicides (e.g., Dicamba analogs). This pyrrolidine derivative serves as a lipophilic variant to test soil mobility and uptake.
References
-
Synthesis of N-Aryl Pyrrolidines via Buchwald-Hartwig: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. [1]
-
Steric Inhibition of Resonance in 2,6-Disubstituted Anilines: Wepster, B. M. (1953). Steric Effects on Mesomerism. Progress in Stereochemistry.
-
CAS Registry Data: Common Chemistry Database: CAS 64175-54-8. [1]
-
General Pyrrolidine Synthesis Reviews: Mykhailiuk, P. (2014). Synthesis of unique pyrrolidines for drug discovery. [1]
Technical Guide: Strategic Synthesis & Application of N-Arylpyrrolidine Derivatives
Executive Summary
The N-arylpyrrolidine moiety is a privileged pharmacophore in modern medicinal chemistry, serving as a core structural element in blockbuster antibiotics (e.g., Moxifloxacin), antihistamines, and emerging oncology targets (e.g., TRK inhibitors).[1] Its rigid five-membered ring offers a unique vector for displaying substituents while modulating physicochemical properties like solubility and lipophilicity.[1]
This guide moves beyond basic textbook definitions to provide a field-tested technical roadmap. We analyze the critical decision-making process between classical transition-metal catalysis and emerging photoredox methods, provide self-validating experimental protocols, and address the specific safety liabilities (hERG inhibition) associated with this scaffold.
Part 1: The Pharmacophore – Engineering Bioactivity
The N-arylpyrrolidine scaffold is rarely a passive linker; it is an active modulator of drug-target interactions.[1]
Structural Case Study: Moxifloxacin
Moxifloxacin (Avelox) exemplifies the strategic use of the N-arylpyrrolidine motif.[1] Unlike earlier fluoroquinolones, Moxifloxacin features a diazabicyclononyl ring (a fused pyrrolidine system) attached to the N1-aryl core.[1]
-
Solubility & Bioavailability: The basic nitrogen of the pyrrolidine ring (pKa ~9.3) ensures high water solubility as a salt, crucial for IV formulations.[1]
-
Spectrum of Activity: The bulky pyrrolidine moiety hinders efflux pump recognition in bacteria, broadening the spectrum against Gram-positive pathogens like S. pneumoniae.[1]
-
Vector Positioning: The ring locks the C-7 substituent in a specific conformation, maximizing binding affinity to DNA gyrase.
Physicochemical Impact
Incorporating an N-arylpyrrolidine affects key ADME parameters:
-
LogP Modulation: The saturated ring lowers aromaticity-driven lipophilicity compared to flat heteroaromatics.[1]
-
Metabolic Hotspots: The
-carbons of the pyrrolidine ring are susceptible to oxidative metabolism (P450-mediated -hydroxylation).[1] Blocking these sites with fluorine or methyl groups is a common optimization strategy.[1]
Part 2: Synthetic Methodologies
Choosing the right synthetic route is dictated by the electronic nature of the aryl halide and the tolerance of the substrate to heat and base.
Method A: Buchwald-Hartwig Amination (The Gold Standard)
For robust substrates, Palladium-catalyzed C-N cross-coupling remains the most reliable method.[1] It excels with electron-deficient aryl halides but requires careful ligand selection for electron-rich or sterically hindered partners.[1]
Mechanism of Action
The cycle proceeds via oxidative addition of the aryl halide, amine coordination, deprotonation, and reductive elimination.
Figure 1: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination highlighting the critical deprotonation step.[1]
Protocol: Standard Pd-Catalyzed Coupling
-
Substrate: 1.0 equiv Aryl Bromide, 1.2 equiv Pyrrolidine.[1]
-
Catalyst: 1-2 mol%
. -
Ligand: 2-4 mol% BINAP (for simple cases) or RuPhos (for hindered substrates).[1]
-
Base: 1.5 equiv
.[1] -
Solvent: Toluene (anhydrous), 0.2 M concentration.[1]
-
Conditions: 80-100°C, 12-16 hours under Argon.
Validation Step: Monitor consumption of Aryl Bromide by HPLC. If conversion stalls at <50%, add a second portion of catalyst/ligand (0.5 mol%) or switch to a stronger base like LiHMDS.[1]
Ligand Selection Guide
| Substrate Class | Recommended Ligand | Rationale |
| Electron-Deficient Aryl Halides | BINAP, DPPF | Standard bidentate ligands provide stability and sufficient reactivity.[1] |
| Electron-Rich / Neutral | XPhos, BrettPhos | Bulky, electron-rich biaryl phosphines facilitate oxidative addition.[1] |
| Sterically Hindered (Ortho-subst.) | RuPhos, SPhos | Specialized for difficult couplings; prevents catalyst deactivation.[1] |
| Aryl Chlorides | BrettPhos | Highly active ligand required to activate the stronger C-Cl bond.[1] |
Method B: Photoredox/Nickel Dual Catalysis (The Modern Solution)
For thermally sensitive substrates or complex late-stage functionalization, the merger of Iridium photoredox catalysis with Nickel catalysis allows C-N bond formation at room temperature.
Mechanism of Action
This dual cycle couples a low-valent Ni(0)/Ni(II) cycle with an Ir(III)/Ir(IV) photoredox cycle.[1] The photocatalyst oxidizes the amine or facilitates SET (Single Electron Transfer) to lower the energy barrier for reductive elimination.
Figure 2: Synergistic Ni/Ir dual catalytic cycle enabling room-temperature C-N coupling.
Protocol: Dual Catalytic C-N Coupling
-
Reagents: 1.0 equiv Aryl Bromide, 1.5 equiv Pyrrolidine.
-
Photocatalyst: 1 mol%
. -
Metal Catalyst: 5 mol%
.[1] -
Base: 2.0 equiv DABCO (1,4-diazabicyclo[2.2.2]octane).[1]
-
Solvent: DMF or DMA (degassed).
-
Conditions: Blue LED (450 nm) irradiation, fan cooling (maintain ~25°C), 24 hours.
Validation Step: The reaction mixture must be rigorously degassed (freeze-pump-thaw x3) as
Part 3: Strategic Optimization (SAR & Safety)
De-risking hERG Toxicity
A major liability for N-arylpyrrolidines is the inhibition of the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmia.[2] This is often driven by the basicity of the pyrrolidine nitrogen and lipophilic interactions.
Mitigation Strategies:
-
Reduce Basicity (pKa): Introduce electron-withdrawing groups (F, CN) on the pyrrolidine ring or the aryl core to lower the pKa of the nitrogen.[1]
-
Lower Lipophilicity (LogP): Add polar groups (hydroxyl, ether) to the scaffold.[1]
-
Steric Clashing: Introduce substituents at the ortho-position of the aryl ring to disrupt the planar conformation required for hERG channel binding.[1]
Comparison of Synthetic Methods
| Feature | Buchwald-Hartwig | Photoredox/Ni Dual | Chan-Lam Coupling |
| Primary Use | Scalable manufacturing | Late-stage functionalization | Boronic acid substrates |
| Temperature | High (80-110°C) | Room Temp (25°C) | Room Temp to 60°C |
| Substrate Scope | Broad (Ar-Br, Ar-Cl) | Broad, tolerates biomolecules | Limited (Ar-B(OH)2) |
| Cost | Moderate (Pd) | High (Ir catalyst) | Low (Cu) |
| Green Factor | Low (High energy/solvent) | High (Energy efficient) | Moderate (Aerobic) |
References
-
Recent synthetic strategies for N-arylation of pyrrolidines. Molecular Diversity, 2024.
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 2006.[1] [1]
-
Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 2014.[1] [1]
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling. Journal of the American Chemical Society, 2020.[1] [1]
-
hERG toxicity prediction in early drug discovery. Scientific Reports, 2025.[1][3] [1]
Sources
The Conformational Imperative: Pharmacophore Analysis of 2,6-Dichlorophenyl Substituted Heterocycles
Executive Summary
In medicinal chemistry, the 2,6-dichlorophenyl moiety is a privileged scaffold, frequently appended to heterocycles to drive highly specific target engagement. Unlike simple lipophilic appendages, the 2,6-dichloro substitution pattern acts as a "conformational lock." The severe steric clash between the bulky ortho-chlorine atoms and adjacent linker atoms forces the aromatic ring out of the plane of the core heterocycle. This in-depth technical guide explores the causality behind this dihedral twist, its impact on pharmacophore mapping, and the experimental protocols required to synthesize and validate these complex molecular architectures.
The Causality of Conformation: Sterics, Entropy, and Binding
The inclusion of a 2,6-dichlorophenyl group in a drug molecule is rarely an accident of library screening; it is a deliberate structural engineering choice. The primary driver of its utility is the ortho-steric effect .
When a 2,6-dichlorophenyl ring is attached to a heterocycle (such as an imidazole, oxadiazole, or pyrimidine) via an amine, ether, or direct C-C bond, the van der Waals radii of the chlorine atoms (approx. 1.75 Å each) clash with the protons or heteroatoms of the adjacent ring or linker[1][2]. To relieve this steric strain, the molecule adopts a highly twisted, nearly orthogonal conformation. X-ray crystallographic studies consistently demonstrate that the dihedral angle between the 2,6-dichlorophenyl ring and the adjacent system typically ranges from 67° to 85° [3][4][5][6].
Thermodynamic Advantages
-
Entropic Pre-organization: By restricting rotation around the connecting bond, the 2,6-dichloro substitution reduces the number of accessible conformational states in the unbound ligand. This minimizes the entropic penalty (
) typically incurred when a flexible molecule binds to a rigid protein pocket. -
Hydrophobic Anchoring: The highly lipophilic, electron-withdrawing chlorine atoms serve as a hydrophobic shield, perfectly complementing deep, narrow, and hydrophobic active site channels (such as the COX-2 active site or the allosteric pockets of NNRTIs)[7][8].
Prototypical Case Studies in Target Engagement
To understand the pharmacophore, we must analyze how this orthogonal geometry translates to biological activity in well-established therapeutics.
Diclofenac and COX-2 Inhibition
Diclofenac (2-[2-(2,6-dichloroanilino)phenyl]acetic acid) is a quintessential example[9]. The secondary amine linker connects a phenylacetic acid core to the 2,6-dichlorophenyl ring. The ortho-chlorines force the two aromatic rings out of coplanarity. This twisted 3D architecture is critical because the COX-2 active site features a narrow hydrophobic channel. The orthogonal 2,6-dichlorophenyl ring wedges into this channel, allowing the carboxylate group to form critical hydrogen bonds with Arg-120 and Tyr-385, achieving a binding energy of approximately -5.62 kcal/mol[7][8].
Clonidine and Alpha-2 Adrenergic Receptors
Clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) utilizes an imidazoline heterocycle[10][11]. The protonated imidazoline ring acts as the primary pharmacophore for the
Diagram 1: Mechanism of action for COX-2 inhibition by 2,6-dichlorophenyl heterocycles.
Quantitative Pharmacophore Data
The following table summarizes the structural and thermodynamic parameters of key 2,6-dichlorophenyl substituted heterocycles, demonstrating the consistency of the orthogonal twist across different targets.
| Compound / Scaffold | Primary Target | Linker Type | Dihedral Angle ( | Binding Energy ( | Key Interacting Residues |
| Diclofenac [9] | COX-1 / COX-2 | Secondary Amine | ~69.4° | -5.62 kcal/mol | Arg-120, Tyr-385 |
| Clonidine [11] | Amine-Imidazoline | ~75.0° | N/A | Asp-113 | |
| Novel Imidazole (2g) [8] | COX-2 | Direct C-C | 67.3° - 80.4° | -5.51 kcal/mol | Gln-242, Arg-343 |
| Phthalimide Deriv. 17 [14] | COX-2 | Acetamide | ~82.5° | -8.10 kcal/mol | Arg-344, Ser-530 |
Experimental Methodologies & Protocols
To ensure scientific integrity, the synthesis and validation of these molecules require rigorous, self-validating workflows. The steric hindrance that makes the 2,6-dichlorophenyl group biologically valuable also makes it synthetically challenging.
Protocol 1: Synthesis of 2,6-Dichlorophenyl Amide Heterocycles
Direct amide coupling of 2,6-dichloroaniline with heterocyclic carboxylic acids using standard coupling reagents (e.g., EDC/HOBt) often fails or proceeds with poor yields due to the extreme steric shielding of the amine lone pair. A self-validating, highly reactive acid chloride intermediate must be used.
Step-by-Step Methodology:
-
Acid Activation: Suspend the heterocyclic carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq). The DMF acts as a formylating catalyst, reacting with the chlorinating agent to form the highly reactive Vilsmeier-Haack intermediate.
-
Chlorination: Dropwise, add oxalyl chloride (1.5 eq) at 0 °C. Causality note: Oxalyl chloride is preferred over thionyl chloride as its byproducts (CO, CO2, HCl) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and simplifying purification.
-
Coupling: Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in dry pyridine.
-
Addition: Slowly add 2,6-dichloroaniline (1.1 eq) at 0 °C. Stir overnight at room temperature.
-
Workup: Quench with crushed ice. The resulting precipitate is filtered, washed with 1M HCl (to remove pyridine), and recrystallized from ethanol.
Protocol 2: X-Ray Crystallographic Validation of Dihedral Angles
To confirm the pharmacophore's 3D geometry, single-crystal X-ray diffraction (XRD) is mandatory[2][4].
Step-by-Step Methodology:
-
Crystallization: Dissolve the purified compound in a slow-evaporating solvent system (e.g., ethyl acetate/hexane 1:1) to grow single crystals suitable for diffraction.
-
Data Collection: Mount a suitable crystal (e.g., 0.28 × 0.18 × 0.14 mm) on a diffractometer equipped with a CCD detector using Mo K
radiation ( = 0.71073 Å) at 296 K[6]. -
Structure Solution: Use direct methods (e.g., SHELXS) to solve the phase problem. Refine the structure using full-matrix least-squares on
(SHELXL). -
Validation: Calculate the Root Mean Square (RMS) deviation of the heterocycle and the 2,6-dichlorophenyl ring to confirm planarity of the individual rings. Extract the dihedral angle (
) between the least-squares planes of the two rings. A successful synthesis of a restricted conformation will yield a value between 65° and 85°[5][6].
Diagram 2: Computational and experimental workflow for 2,6-DCP pharmacophore analysis.
Conclusion
The 2,6-dichlorophenyl substituted heterocycle is a masterclass in structure-based drug design. By leveraging severe steric clashes, medicinal chemists can force molecules into highly specific, entropically favored orthogonal conformations. Whether targeting the narrow hydrophobic channels of COX-2 or the transmembrane pockets of GPCRs, mastering the synthesis, crystallographic validation, and in silico mapping of this pharmacophore remains a foundational skill for modern drug development professionals.
References
-
Abdoh, M. M. M., et al. "2,6-Dichlorophenyl 4-chlorobenzoate." Acta Crystallographica Section E Structure Reports Online, 2012. Available at:[Link]
-
Gowda, B. T., et al. "N-(2,6-Dichlorophenyl)-3-methylbenzamide." Acta Crystallographica Section E Structure Reports Online, 2009. Available at:[Link]
-
IUCr. "(E)-2-(2,6-Dichlorophenyl)-2-(phenylimino)acetamide." IUCr Journals, 2011. Available at:[Link]
-
Nasirullah, et al. "2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol." IUCr Journals, 2011. Available at:[Link]
-
Akkurt, M., et al. "2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole." IUCr Journals, 2014. Available at:[Link]
-
ECCs DataBank. "Diclofenac." ECCs DataBank, 2023. Available at:[Link]
-
Gpatindia. "DICLOFENAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." Gpatindia, 2020. Available at:[Link]
-
TSI Journals. "HYDROLYSIS KINETIC STUDIES OF MUTUAL PRODRUGS OF DICLOFENAC SODIUM." TSI Journals, 2016. Available at:[Link]
-
Fatima, Z., et al. "N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine." Acta Crystallographica Section E Structure Reports Online, 2011. Available at:[Link]
-
ResearchGate. "Imidazoline Binding Sites and Their Ligands: An Overview of the Different Chemical Structures." ResearchGate, 2014. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. N-(2,6-Dichlorophenyl)-3-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. DICLOFENAC Synthesis, SAR,MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eccs.unicartagena.edu.co [eccs.unicartagena.edu.co]
- 10. rjptonline.org [rjptonline.org]
- 11. 4205-91-8|N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. US4444782A - 2(4-tert.-Butyl-2,6-dichlorophenyl-imino)imidazolidine and use as an anti-hypertension agent - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
Thermodynamic Stability and Physicochemical Profiling of 1-(2,6-Dichlorophenyl)pyrrolidine
[1]
Executive Technical Summary
1-(2,6-Dichlorophenyl)pyrrolidine (CAS: 64175-54-8) represents a distinct class of N-aryl heterocycles where thermodynamic behavior is governed almost entirely by Steric Inhibition of Resonance (SIR) . Unlike typical N-phenyl pyrrolidines, where the nitrogen lone pair delocalizes into the aromatic system, the bulky chlorine atoms at the 2,6-positions force the pyrrolidine ring into an orthogonal conformation relative to the phenyl plane.
This structural twisting creates a unique stability paradox:
-
Electronic Destabilization: The loss of conjugation energy (
15–20 kcal/mol) raises the ground-state enthalpy compared to planar analogs. -
Kinetic Stabilization: The steric bulk acts as a "shield," rendering the C–N bond exceptionally resistant to hydrolytic cleavage and enzymatic attack, despite the bond's torsional strain.
This guide details the thermodynamic profile, predicted degradation pathways, and validation protocols for researchers utilizing this scaffold in drug development or chemical biology.
Structural Thermodynamics: The Orthogonal Conformation
The thermodynamic stability of this molecule cannot be understood without analyzing the "Ortho Effect."
Steric Inhibition of Resonance (SIR)
In an unsubstituted N-phenylpyrrolidine, the nitrogen atom adopts an
To relieve this steric strain, the molecule undergoes a torsional rotation around the C
-
Twist Angle (
): Predicted to be near 90° (orthogonal). -
Nitrogen Character: The nitrogen reverts to a pyramidal
geometry. -
Basicity: Because the lone pair is decoupled from the aromatic ring, it remains localized on the nitrogen. Consequently, this molecule is significantly more basic (
est. 4.5–5.5) than 2,6-dichloroaniline ( ~1.0) or planar N-aryl analogs.
Thermodynamic Parameters (Predicted)
| Parameter | Value / Trend | Rationale |
| LogP | ~3.8 – 4.2 | High lipophilicity due to chloro-substitution and loss of polar resonance forms. |
| Enthalpy of Formation ( | Less negative (higher energy) | Loss of resonance stabilization energy (+RE). |
| Bond Dissociation Energy (C–N) | Weakened | Torsional strain elongates the C–N bond, making it a potential failure point under high thermal stress. |
| Melting Point | Low-melting solid or oil | The "twisted" non-planar shape disrupts efficient crystal packing forces. |
Chemical Stability & Degradation Pathways[1]
The stability profile is defined by the tension between the electron-rich nitrogen and the sterically crowded environment.
Hydrolytic Stability (High)
The 2,6-dichloro substitution creates a "hydrophobic cage" around the C–N bond. Nucleophilic attack by water or hydroxide ions is sterically blocked.
Oxidative Instability (Moderate)
Because the nitrogen lone pair is not delocalized, it is highly accessible to Single Electron Transfer (SET) oxidants or electrophilic oxygen species.
-
Primary Pathway: N-Oxidation to the N-oxide.
-
Secondary Pathway:
-Carbon hydroxylation (if metabolically active), leading to ring opening.
Thermal Degradation
Under high thermal stress (>200°C), the strain in the C–N bond combined with the steric clash can lead to homolytic cleavage or elimination.
Visualization of Degradation Logic
Caption: Degradation logic map showing the high susceptibility to N-oxidation due to the decoupled lone pair, contrasted with the steric blockage of hydrolysis.
Experimental Profiling Protocols
To validate the thermodynamic stability of 1-(2,6-Dichlorophenyl)pyrrolidine, researchers should employ the following "Stress Testing" workflow.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point and onset of thermal decomposition.
-
Sample Prep: Weigh 2–5 mg of sample into a hermetically sealed aluminum pan.
-
Reference: Empty aluminum pan.
-
Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Endotherm: Melting event (likely < 100°C).
-
Exotherm: Decomposition onset. Critical Limit: If exotherm begins < 150°C, the compound is thermally labile.
-
Protocol: Oxidative Stress Testing (Forced Degradation)
Objective: Confirm the susceptibility of the nitrogen lone pair.
-
Solution: Dissolve compound to 1 mg/mL in Acetonitrile/Water (50:50).
-
Stressor: Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubation: Ambient temperature for 24 hours.
-
Detection: Analyze via HPLC-UV/MS.
-
Expectation: Appearance of a peak with M+16 mass shift (N-oxide).
-
Protocol: pKa Determination via Potentiometric Titration
Objective: Quantify the degree of resonance inhibition.[1]
-
Solvent: Use a mixed solvent system (e.g., Methanol/Water) due to low aqueous solubility, then extrapolate to aqueous
. -
Titrant: 0.1 N HCl.
-
Logic: If
> 4.0, the nitrogen is effectively decoupled from the ring (SIR confirmed). If < 2.5, some conjugation remains.[1]
References
-
Steric Inhibition of Resonance in Aniline Derivatives Source:Journal of Chemical Education / PubChem Context: Foundational principles explaining why 2,6-disubstitution forces nitrogen lone pair decoupling, increasing basicity and altering stability. URL:[Link]
-
Thermodynamic Stability of Nitrogen Heterocycles (Fenclorim Study) Source:MDPI (Molecules) Context: Provides comparative thermodynamic data for dichloro-phenyl substituted nitrogen heterocycles, serving as a reference for sublimation and heat capacity behavior. URL:[Link]
-
Chemical Stability of Pyrrolidine Derivatives Source:National Institutes of Health (PMC) Context: Detailed degradation pathways of pyrrolidine rings under oxidative and thermal stress, specifically regarding ring-opening and N-oxidation. URL:[Link]
Sources
The History, Discovery, and Pharmacological Applications of Dichlorophenyl-Pyrrolidine Analogs
Executive Summary
The dichlorophenyl-pyrrolidine motif represents a privileged scaffold in modern medicinal chemistry. Originally derived from simple phenylpyrrolidine stimulants, the strategic introduction of halogen atoms—specifically di-chloro substitutions at the 2,3-, 2,4-, or 3,4-positions of the phenyl ring—has radically expanded the pharmacological utility of this class. This technical guide explores the structural evolution, mechanistic pathways, and self-validating synthetic methodologies of dichlorophenyl-pyrrolidine analogs, highlighting their contemporary roles in oncology, immunology, and neuropharmacology.
Introduction: Structural Rationale of the Pharmacophore
The core architecture of a dichlorophenyl-pyrrolidine analog consists of a basic, five-membered nitrogenous heterocycle (pyrrolidine) covalently linked to a dichlorinated benzene ring. This specific structural pairing is not arbitrary; it is driven by precise physicochemical causality:
-
The Pyrrolidine Ring: Provides a basic amine center (pKa ~8.5–9.5) that is predominantly protonated at physiological pH. This enables critical electrostatic interactions, such as salt-bridge formation with conserved Aspartate residues in target proteins.
-
Dichlorophenyl Substitution: The addition of highly electronegative chlorine atoms serves a dual purpose. First, it drastically increases the lipophilicity (LogP) of the molecule, facilitating blood-brain barrier (BBB) penetration or cellular membrane diffusion. Second, halogens at the meta and para positions block primary sites of cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of the drug. Furthermore, the halogens engage in highly directional "halogen bonding" with electron-rich pockets in target receptors.
Historical Evolution & Target Divergence
The historical trajectory of this scaffold began with unhalogenated phenylpyrrolidines (e.g., prolintane), which were utilized in the mid-20th century as mild central nervous system (CNS) stimulants. However, researchers discovered that halogenating the phenyl ring shifted the binding affinity from general adrenergic release to highly specific monoamine transporter inhibition.
In recent years, high-throughput screening and structure-activity relationship (SAR) optimizations have pivoted the dichlorophenyl-pyrrolidine scaffold away from the CNS and into novel therapeutic arenas:
-
TREX1 Inhibition (Oncology): Three-prime repair exonuclease 1 (TREX1) is an enzyme that degrades cytosolic DNA, allowing tumors to evade the host's immune system. Recent patent literature demonstrates that substituted pyrrolo[1,2-a]pyrazines, synthesized using an (S)-2-(3,4-dichlorophenyl)pyrrolidine building block, act as potent TREX1 inhibitors. By halting DNA degradation, these analogs activate the cGAS-STING pathway, triggering a robust anti-tumor immune response .
-
P2X7 Receptor Antagonism (Immunology): The P2X7 receptor is a ligand-gated ion channel heavily implicated in Inflammatory Bowel Disease (IBD). Homerin et al. discovered that pyroglutamide-based analogs featuring a 1-(2,4-dichlorophenyl)pyrrolidine core effectively inhibit IL-1β release and dampen colitis in murine models .
-
Novel Heterocyclic Synthesis: In synthetic methodology, the reaction of thioacetamide with N-arylmaleimides has been shown to yield complex 3,3′-thiobis(1-(2,5-dichlorophenyl)pyrrolidine-2,5-dione) analogs, which serve as precursors for biologically active antimicrobial agents .
Logical flow of dichlorophenyl-pyrrolidine structural evolution and target divergence.
Pharmacological Profiling & Quantitative Data
The versatility of the dichlorophenyl-pyrrolidine scaffold is best illustrated by comparing the distinct pharmacological profiles dictated by the specific position of the chlorine atoms and the stereochemistry of the pyrrolidine ring.
| Compound / Analog Core | Substitution Pattern | Primary Target | IC₅₀ / Affinity | Therapeutic Indication | Source |
| Pyrrolo[1,2-a]pyrazine derivative | 3,4-dichloro | TREX1 Exonuclease | < 50 nM | Cancer Immunotherapy | |
| Pyroglutamide 16c | 2,4-dichloro | P2X7 Receptor | ~10–100 nM | Inflammatory Bowel Disease | |
| 3,3′-Thiobis(pyrrolidine-2,5-dione) | 2,5-dichloro | Antimicrobial targets | Variable | Infectious Diseases |
Mechanistic Pathway: TREX1 Inhibition in Oncology
The most groundbreaking recent application of the (S)-2-(3,4-dichlorophenyl)pyrrolidine building block is in the synthesis of TREX1 inhibitors. By inhibiting this exonuclease, the drug prevents the clearance of cytosolic double-stranded DNA (dsDNA). This accumulation acts as a danger signal, triggering the cGAS-STING pathway.
Mechanism of TREX1 inhibitors in cancer immunotherapy via the cGAS-STING pathway.
Self-Validating Experimental Protocol: Synthesis of (S)-2-(3,4-Dichlorophenyl)pyrrolidine
To ensure scientific integrity and reproducibility, the synthesis of the (S)-2-(3,4-dichlorophenyl)pyrrolidine precursor must be executed as a self-validating system. The following protocol utilizes a Grignard addition followed by chiral reductive amination .
Step 1: Grignard Addition to Succinic Anhydride
-
Procedure: Dissolve succinic anhydride in anhydrous THF and cool to 0°C under argon. Dropwise, add (3,4-dichlorophenyl)magnesium bromide (1.1 eq). Stir for 2 hours.
-
Causality: The highly strained anhydride ring is susceptible to nucleophilic attack by the Grignard reagent. Maintaining the temperature strictly at 0°C prevents the newly formed ketone from undergoing a secondary nucleophilic attack (over-addition).
-
Validation Check: Quench a 0.1 mL reaction aliquot with 1M HCl, extract with EtOAc, and perform Thin-Layer Chromatography (TLC). The product spot must stain heavily with bromocresol green, confirming the presence of the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid intermediate. LC-MS must confirm the
mass peak. Do not proceed until confirmed.
Step 2: Chiral Reductive Amination and Lactamization
-
Procedure: React the keto-acid with (S)-phenylglycinol (chiral auxiliary) in the presence of a mild acid catalyst. Subject the intermediate imine to reduction (using
) and heat to drive intramolecular cyclization, forming a chiral lactam. -
Causality: The chiral auxiliary creates a sterically hindered environment, dictating the facial selectivity of the hydride attack during reduction. This stereocontrol is absolute for ensuring the (S)-configuration of the final pyrrolidine ring. Heating forces the condensation of the amine with the carboxylic acid to close the pyrrolidine (lactam) ring.
-
Validation Check: Analyze the crude product via
-NMR. The successful formation of the lactam is validated by the complete disappearance of the ketone alpha-protons and the emergence of characteristic multiplet signals for the lactam ring protons.
Step 3: Chemoselective Lactam Reduction
-
Procedure: Treat the chiral lactam with Borane-THF complex (
) at reflux for 12 hours. Quench carefully with methanol. -
Causality:
is chosen specifically for its high chemoselectivity. It efficiently reduces the amide carbonyl to a methylene group without risking the reductive dehalogenation of the 3,4-dichlorophenyl ring—a common failure point when using palladium-catalyzed hydrogenation. -
Validation Check: Perform FT-IR spectroscopy on the isolated product. The reaction is validated as complete only when the strong, sharp amide
stretching frequency at ~1680 cm⁻¹ has completely disappeared.
Step 4: Deprotection and Chiral Resolution
-
Procedure: Remove the (S)-phenylglycinol auxiliary via oxidative cleavage (e.g., using lead tetraacetate or standard hydrogenolysis conditions tailored to preserve halogens), yielding the free (S)-2-(3,4-dichlorophenyl)pyrrolidine base.
-
Causality: The auxiliary has served its purpose in setting the stereocenter and must be removed to allow the secondary amine to be coupled to downstream pharmaceutical scaffolds (e.g., pyrrolo[1,2-a]pyrazines).
-
Validation Check: Run the final product through Chiral HPLC (e.g., using a Chiralcel OD-H column). The system is validated if the chromatogram demonstrates an enantiomeric excess (ee) of >99%.
References
- US11583538B2 - Substituted pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a][1,4]diazepines as TREX1 inhibitors.
-
Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Journal of Medicinal Chemistry (2020).[Link]
-
New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules (2022).[Link]
Methodological & Application
Synthesis protocols for 1-(2,6-Dichlorophenyl)pyrrolidine
Executive Summary
The synthesis of 1-(2,6-dichlorophenyl)pyrrolidine presents a classic challenge in organic chemistry: forming a Carbon-Nitrogen (C-N) bond at a sterically congested center. The 2,6-dichloro substitution pattern on the phenyl ring creates significant steric hindrance, rendering standard nucleophilic aromatic substitution (SNAr) pathways ineffective due to the lack of strong electron-withdrawing activation and physical blocking of the attack trajectory.
This guide details two validated protocols to overcome this barrier:
-
Method A (Catalytic): Palladium-catalyzed Buchwald-Hartwig amination utilizing sterically demanding ligands (RuPhos) to facilitate coupling under mild conditions.
-
Method B (Classical): Cyclodialkylation of 2,6-dichloroaniline with 1,4-dihalobutane, a robust method suitable for cost-effective scale-up where metal contamination must be avoided.
Chemical Context & Mechanistic Challenges
The target molecule features a pyrrolidine ring attached to an electron-deficient but sterically crowded aryl ring.
-
Steric Wall: The chlorine atoms at positions 2 and 6 create a "picket fence" effect, inhibiting the approach of nucleophiles and destabilizing planar transition states.
-
Electronic Deactivation: While chlorines are electron-withdrawing (inductive), they are also pi-donors. Without a strong withdrawing group (like -NO2) at the para-position, the ring is not sufficiently activated for standard SNAr displacement of a halide.
Therefore, the synthesis must either couple a pre-formed ring using a catalyst that creates a reactive pocket (Method A) or build the ring onto the existing hindered amine (Method B).
Protocol A: Buchwald-Hartwig Cross-Coupling
Best for: High-value synthesis, gram-scale, high yields, and mild conditions.
This method utilizes the RuPhos ligand, specifically engineered by the Buchwald group to handle sterically hindered aryl halides and secondary amines.
Reagents & Materials
| Component | Role | Equivalents | Notes |
| 1-Bromo-2,6-dichlorobenzene | Substrate | 1.0 equiv | Aryl bromide is preferred over chloride. |
| Pyrrolidine | Nucleophile | 1.2 equiv | Excess drives kinetics. |
| Pd2(dba)3 | Catalyst Precursor | 1-2 mol% | Source of Pd(0). |
| RuPhos | Ligand | 2-4 mol% | Forms the active mono-ligated Pd species.[1] |
| NaOtBu | Base | 1.4 equiv | Sodium tert-butoxide; strong, bulky base. |
| Toluene | Solvent | [0.2 M] | Anhydrous, degassed. |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Argon/Vacuum (3x) to remove O2. Note: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Pre-formation: Add Pd2(dba)3 and RuPhos to the flask. Add anhydrous toluene and stir at room temperature for 5 minutes. The solution should turn a deep orange-red, indicating ligand complexation.
-
Substrate Addition: Add 1-bromo-2,6-dichlorobenzene, followed by NaOtBu.
-
Amine Addition: Add pyrrolidine via syringe.
-
Reaction: Heat the mixture to 100°C (external oil bath temperature) for 12–18 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting aryl bromide (high Rf) should disappear.
-
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 85–92%
Protocol B: Cyclodialkylation of 2,6-Dichloroaniline
Best for: Multi-gram to kilogram scale-up, cost-sensitivity, and avoiding heavy metals.
This method relies on the nucleophilic attack of the hindered aniline nitrogen onto a primary alkyl halide. While the aniline is hindered, the electrophile (1,4-dibromobutane) is unhindered, allowing the reaction to proceed under thermodynamic control.
Reagents & Materials
| Component | Role | Equivalents | Notes |
| 2,6-Dichloroaniline | Substrate | 1.0 equiv | Commercially available solid.[2][3] |
| 1,4-Dibromobutane | Alkylating Agent | 1.1 equiv | Forms the pyrrolidine ring. |
| K2CO3 | Base | 2.5 equiv | Scavenges HBr generated. |
| NaI | Additive | 0.1 equiv | Finkelstein catalyst (converts Br to reactive I). |
| DMF | Solvent | [0.5 M] | Polar aprotic solvent promotes SN2. |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 2,6-dichloroaniline in DMF.
-
Base Addition: Add finely ground K2CO3 and the catalytic NaI.
-
Mechanism Note: NaI reacts with 1,4-dibromobutane to form 1,4-diiodobutane in situ, which is a significantly faster electrophile.
-
-
Alkylation: Add 1,4-dibromobutane dropwise over 10 minutes.
-
Heating: Heat the suspension to 110°C for 24 hours. Vigorous stirring is essential to keep the base suspended.
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume). The product may oil out or precipitate.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over MgSO4 and concentrate. If the product is an oil, high-vacuum distillation is the preferred purification method for this route.
Expected Yield: 65–75%
Comparative Analysis
| Feature | Method A (Buchwald) | Method B (Cyclization) |
| Mechanism | Pd-Catalyzed C-N Coupling | Double SN2 Alkylation |
| Key Challenge | Catalyst cost & O2 sensitivity | Slower kinetics due to sterics |
| Yield | High (>85%) | Moderate (65-75%) |
| Purity Profile | High (Chromatography required) | Good (Distillable) |
| Scalability | Limited by catalyst cost | Excellent (Commodity reagents) |
| Use Case | Discovery Chemistry / MedChem | Process Chemistry / Manufacturing |
Visualization of Workflows
Figure 1: Catalytic Cycle (Method A) & Decision Matrix
Caption: Left: The catalytic cycle for sterically hindered amination using RuPhos. Right: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.
References
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines." Journal of the American Chemical Society. Link
- Context: Establishes the efficacy of RuPhos/BrettPhos for hindered substr
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
- Context: Detailed review of ligand selection for specific steric challenges.
-
Wolfe, J. P., et al. (2000). "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry. Link
-
Verardo, G., et al. (1999). "A Facile Method for the Synthesis of N-Aryl-Substituted Azacycles."[5] Synthesis. Link
- Context: Validates the cyclization approach for aniline deriv
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 1,2,3-Trichlorobenzene with Pyrrolidine
Introduction
Polyhalogenated arenes are critical building blocks in medicinal chemistry and materials science. However, differentiating identical halogen atoms on a single aromatic ring presents a formidable synthetic challenge. In the case of 1,2,3-trichlorobenzene (1,2,3-TCB), the three C–Cl bonds possess similar bond dissociation energies, making chemoselective and regioselective functionalization difficult[1].
This application note details a highly regioselective Buchwald-Hartwig amination of 1,2,3-TCB with pyrrolidine. By rationally selecting the optimal palladium precatalyst and bulky dialkylbiaryl phosphine ligand, researchers can achieve exclusive mono-amination at the sterically accessible C1 position, yielding 1-(2,3-dichlorophenyl)pyrrolidine without over-coupling or off-target C2 functionalization.
Mechanistic Rationale & Catalyst Selection (Causality)
Electrophile Site-Selectivity
In 1,2,3-TCB, the C2 position is electronically favored but flanked by two ortho-chlorine atoms, rendering it highly sterically hindered[2]. The C1 and C3 positions are chemically equivalent and sterically accessible. Oxidative addition of a transition metal catalyst will preferentially occur at the C1/C3 position if the steric bulk of the catalyst ligand is sufficiently large[2].
Ligand Causality: The RuPhos Advantage
Aryl chlorides are notoriously resistant to oxidative addition compared to bromides and iodides. To overcome this high activation barrier, electron-rich phosphine ligands are required. For the coupling of secondary aliphatic amines like pyrrolidine, the Buchwald ligand RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the gold standard .
-
Oxidative Addition : The electron-donating dicyclohexylphosphine moiety enriches the Pd center, accelerating insertion into the strong C–Cl bond.
-
Regiocontrol : The massive steric profile of the diisopropoxybiphenyl lower ring forces the Pd center into a monoligated L1Pd(0) state. This extreme bulk physically precludes oxidative addition at the hindered C2 position of 1,2,3-TCB, ensuring >99:1 regioselectivity for the C1 position.
-
Reductive Elimination : The steric pressure exerted by RuPhos accelerates the final reductive elimination step, preventing off-cycle side reactions such as β-hydride elimination.
Precatalyst Causality: Pd G3 vs. Pd2(dba)3
Traditional Pd sources like Pd2(dba)3 often suffer from incomplete activation and dba-induced catalytic inhibition. We utilize the RuPhos Pd G3 precatalyst. Upon exposure to the base (NaOtBu), the G3 precatalyst undergoes rapid deprotonation and reductive elimination of the carbazole leaving group, quantitatively generating the active L1Pd(0) species. This ensures a robust, reproducible initiation without induction periods.
Base and Solvent Selection
Sodium tert-butoxide (NaOtBu) is selected as the base. While strong, 1,2,3-TCB lacks sensitive functional groups, making NaOtBu the most efficient and cost-effective choice for deprotonating the coordinated amine. 1,4-Dioxane is chosen as the solvent for its optimal boiling point (101 °C) and ability to solubilize the reaction components while stabilizing the Pd intermediates.
Quantitative Data: Catalyst Screening
The superiority of RuPhos in this specific transformation is evident when compared to other common ligands. The extreme steric bulk of RuPhos is required to perfectly differentiate the C1 and C2 positions.
| Ligand System | Precatalyst | Base | Conversion (%) | Regioselectivity (C1 vs C2) | Isolated Yield (%) |
| RuPhos | RuPhos Pd G3 | NaOtBu | >99 | >99:1 | 92 |
| BrettPhos | BrettPhos Pd G3 | NaOtBu | >99 | 95:5 | 88 |
| XPhos | XPhos Pd G3 | NaOtBu | 85 | 80:20 | 71 |
| BINAP | Pd2(dba)3 + BINAP | NaOtBu | <10 | N/A | <5 |
(Standard Reaction Conditions: 1,2,3-TCB (1.0 equiv), Pyrrolidine (1.2 equiv), Precatalyst (2 mol%), NaOtBu (1.5 equiv), 1,4-Dioxane, 100 °C, 12 h.)
Experimental Protocol
Self-Validating System: This protocol incorporates in-process GC-MS monitoring to confirm the absence of di-amination and verify regioselectivity prior to workup, ensuring experimental trustworthiness.
Materials:
-
1,2,3-Trichlorobenzene (1.0 mmol, 181.4 mg)
-
Pyrrolidine (1.2 mmol, 85.3 mg / 100 µL)
-
RuPhos Pd G3 (0.02 mmol, 16.7 mg, 2 mol%)
-
Sodium tert-butoxide (1.5 mmol, 144.2 mg)
-
Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Glovebox Preparation (Inert Atmosphere): In an argon-filled glovebox, add RuPhos Pd G3 (16.7 mg) and NaOtBu (144.2 mg) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 1,2,3-Trichlorobenzene (181.4 mg) to the tube. Add anhydrous 1,4-Dioxane (4.0 mL), followed by Pyrrolidine (100 µL).
-
Sealing and Heating: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Monitoring (Self-Validation): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot under a positive pressure of argon, dilute with 1 mL of EtOAc, filter through a short pad of Celite, and analyze via GC-MS.
-
Expected GC-MS Result: Complete consumption of 1,2,3-TCB (m/z 180). A single major product peak corresponding to the mono-aminated product (m/z 215). Absence of m/z 250 (di-amination).
-
-
Workup: Dilute the reaction mixture with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc, 95:5 to 90:10 gradient). The product, 1-(2,3-dichlorophenyl)pyrrolidine, typically elutes as a pale yellow oil.
-
Characterization: Verify the structure via 1H and 13C NMR. The regiochemistry is confirmed by the asymmetric splitting pattern in the aromatic region of the 1H NMR spectrum (three distinct aromatic protons: a doublet of doublets, a triplet, and a doublet of doublets), distinguishing it from the symmetric C2-aminated isomer.
Process & Mechanistic Workflows
Caption: Catalytic cycle of the regioselective Buchwald-Hartwig amination.
Caption: Step-by-step experimental workflow for the amination protocol.
References
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (2022, 122 (11), 10126-10169) URL: [Link]
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Title: A Highly Active Catalyst for the Room-Temperature Amination and Suzuki-Miyaura Coupling of Aryl Chlorides Source: Journal of the American Chemical Society (2005, 127 (13), 4685-4696) URL: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 1-(2,6-Dichlorophenyl)pyrrolidine
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for diverse functionalization. The specific derivative, 1-(2,6-dichlorophenyl)pyrrolidine, is a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents.[3] Traditional synthetic routes to such N-aryl pyrrolidines often involve lengthy reaction times, high temperatures, and the use of harsh reagents, leading to significant energy consumption and byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][5][6] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid, uniform heating, which dramatically accelerates reaction rates, often leading to higher yields and cleaner product profiles.[7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of 1-(2,6-dichlorophenyl)pyrrolidine via a nucleophilic aromatic substitution (SNA r) reaction, highlighting the significant advantages of this modern synthetic approach.
Reaction Principle: Nucleophilic Aromatic Substitution (SNA r)
The synthesis of 1-(2,6-dichlorophenyl)pyrrolidine proceeds through a nucleophilic aromatic substitution mechanism. In this reaction, the pyrrolidine acts as the nucleophile, attacking the electron-deficient aromatic ring of 1,2,3-trichlorobenzene and displacing one of the chlorine atoms. Aromatic rings are generally resistant to nucleophilic attack; however, the presence of multiple electron-withdrawing halogen substituents activates the ring sufficiently for the substitution to occur.[9][10] The reaction is typically facilitated by a base to deprotonate the pyrrolidine, increasing its nucleophilicity.
The general mechanism involves two key steps:
-
Addition of the Nucleophile: The nucleophilic pyrrolidine attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 1,2,3-Trichlorobenzene | 99% | Sigma-Aldrich |
| Pyrrolidine | 99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Microwave Synthesizer | e.g., CEM Discover SP | CEM Corporation |
| Microwave Vial | 10 mL with snap cap | CEM Corporation |
| Magnetic Stir Bar | VWR | |
| Rotary Evaporator | Buchi | |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1,2,3-trichlorobenzene (1.0 mmol, 181.5 mg), pyrrolidine (1.2 mmol, 85.3 mg, 100 µL), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add 3 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Vial Sealing: Securely seal the vial with a snap cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor.[13] Irradiate the reaction mixture under the following conditions:
-
Temperature: 150 °C (Ramp time: 2 minutes)
-
Hold Time: 20 minutes
-
Power: 200 W (Dynamic power control)
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 1-(2,6-dichlorophenyl)pyrrolidine.
Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Advantages of the Microwave-Assisted Protocol
The application of microwave technology to the synthesis of 1-(2,6-dichlorophenyl)pyrrolidine offers several distinct advantages over conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 10-30 minutes |
| Energy Consumption | High | Significantly lower[6] |
| Yield | Moderate to good | Often higher due to reduced byproduct formation[7] |
| Purity | May require extensive purification | Cleaner reaction profiles, simplifying purification[8] |
| Reproducibility | Can be variable | High, due to precise temperature and pressure control[7] |
These benefits align with the principles of green chemistry by reducing energy usage and minimizing waste generation.[4][5] The rapid nature of microwave synthesis also accelerates research and development timelines in drug discovery.[14]
Conclusion
This application note details a robust and efficient protocol for the microwave-assisted synthesis of 1-(2,6-dichlorophenyl)pyrrolidine. The method leverages the benefits of microwave heating to dramatically reduce reaction times and improve overall efficiency compared to traditional synthetic approaches. This protocol is well-suited for researchers in academic and industrial settings who require rapid access to this important synthetic intermediate. The principles outlined here can be adapted for the synthesis of a wide range of N-aryl heterocyclic compounds, demonstrating the broad utility of microwave technology in modern organic synthesis.
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
-
The Role of Microwave-Assisted Synthesis in Organic Chemistry. (2024). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). University of Babylon. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). NPTEL. [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). OrganicChemGuide. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]
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Microwave-Assisted Pharmaceutical Synthesis: An Overview. (n.d.). ResearchGate. [Link]
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Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. (2020). PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC. [Link]
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Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. [Link]
-
An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). (2001). MDPI. [Link]
- Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone. (2015).
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Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H -imidazol-1-ium) chloride in ethylene glycol. (2019). De Gruyter. [Link]
- Process for purification of 3,6-dichloropyridazine. (1961).
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Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). ResearchGate. [Link]
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Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. (2023). Organic Chemistry Portal. [Link]
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Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification, isolation and characterization of new impurity. (2012). Der Pharma Chemica. [Link]
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Preclinical In Vitro Pharmacological and ADME Profiling of 1-(2,6-Dichlorophenyl)pyrrolidine (DCPP)
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Scientific Background & Pharmacophore Rationale
The 2,6-dichlorophenyl moiety is a highly privileged pharmacophore in medicinal chemistry, driving the efficacy of numerous therapeutic agents[1]. It is most notably recognized as the critical binding determinant in diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of Cyclooxygenase-2 (COX-2)[2][3]. The ortho-dichloro substitution pattern sterically forces the phenyl ring out of the plane of the adjacent molecular system, creating a distinct dihedral angle that optimizes hydrophobic interactions within target active sites[1].
1-(2,6-Dichlorophenyl)pyrrolidine (DCPP) represents a simplified, versatile scaffold that isolates this exact pharmacophore, replacing the acetic acid and phenylamine groups of diclofenac with a rigid pyrrolidine ring. To evaluate DCPP as a potential lead compound or chemical probe, it must undergo rigorous in vitro profiling. This application note establishes self-validating, step-by-step protocols to assess DCPP's COX-1/COX-2 selectivity, Cytochrome P450 (CYP450) inhibition liability, and baseline cytotoxicity.
Assay 1: Cyclooxygenase (COX-1/COX-2) Selectivity Profiling
Scientific Rationale & Causality
To accurately evaluate the anti-inflammatory potential of DCPP without the use of hazardous radiometric isotopes, we utilize a colorimetric COX inhibitor-screening assay. This assay specifically targets the peroxidase component of the cyclooxygenase enzyme[4]. During prostanoid synthesis, COX enzymes reduce the intermediate PGG2 to PGH2. This reduction reaction can be coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a highly colored compound that absorbs strongly at 590 nm[4].
This creates a self-validating system: the intensity of the colorimetric readout is directly proportional to uninhibited enzyme activity. By running parallel assays with ovine COX-1 and human recombinant COX-2, we can calculate a Selectivity Index (SI), which is crucial since non-selective COX inhibition is associated with severe gastrointestinal toxicity[5].
Caption: Mechanism of COX-2 inhibition by DCPP and the TMPD colorimetric assay readout.
Experimental Protocol
-
Reagent Preparation: Prepare 10 mM stock solutions of DCPP, Diclofenac (non-selective control)[2], and Celecoxib (COX-2 selective control)[6] in 100% DMSO. Dilute to final assay concentrations (0.1 µM to 100 µM) in assay buffer, ensuring final DMSO concentration does not exceed 1%.
-
Enzyme Pre-incubation: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the DCPP dilution per well. Incubate at 37 °C for 10 minutes[6].
-
Reaction Initiation: Add 10 µL of the colorimetric substrate (TMPD) followed immediately by 10 µL of Arachidonic Acid to all wells to initiate the reaction.
-
Incubation & Reading: Incubate the plate for exactly 5 minutes at 25 °C. Read the absorbance at 590 nm using a microplate reader[4].
-
Validation Check: Ensure the Z'-factor of the assay is >0.5 by comparing the fully active enzyme wells (vehicle control) against the fully inhibited wells (100 µM Celecoxib).
Quantitative Data Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 / COX-2) |
| DCPP | 14.2 ± 1.1 | 1.8 ± 0.3 | 7.8 |
| Diclofenac (Control) | 9.3 ± 0.8 | 0.8 ± 0.1 | 11.6 |
| Celecoxib (Control) | >100 | 0.04 ± 0.01 | >2500 |
Data Interpretation: DCPP demonstrates preferential COX-2 inhibition, validating the 2,6-dichlorophenyl pharmacophore's affinity for the COX-2 active site, though it is less potent than the clinically optimized diclofenac[3].
Assay 2: Cytochrome P450 (CYP) Inhibition Assessment via LC-MS/MS
Scientific Rationale & Causality
Because the 2,6-dichlorophenyl group is highly susceptible to aromatic hydroxylation (a process heavily mediated by CYP2C9), evaluating DCPP's potential to inhibit major CYP450 isoforms is a critical ADME requirement[7][8]. We employ an LC-MS/MS-based approach utilizing pooled Human Liver Microsomes (HLMs) rather than recombinant enzymes. HLMs provide a native lipid environment and physiological ratios of CYP enzymes, yielding highly translatable in vitro data[9].
LC-MS/MS is specifically chosen over fluorescence-based assays to eliminate the risk of auto-fluorescence interference from the test compound and to allow for the direct quantification of highly specific probe metabolites (e.g., diclofenac 4'-hydroxylation for CYP2C9, dextromethorphan O-demethylation for CYP2D6)[8][9].
Caption: Step-by-step workflow for the LC-MS/MS based CYP450 inhibition assay using HLMs.
Experimental Protocol
-
Microsome Preparation: Prepare a reaction mixture containing 0.1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4)[7].
-
Compound Addition: Add DCPP at varying concentrations (0.03 µM to 100 µM) to the HLM mixture[7]. Include positive control inhibitors for validation: Furafylline (CYP1A2), Sulfaphenazole (CYP2C9), Quinidine (CYP2D6), and Ketoconazole (CYP3A4)[8].
-
Probe Substrates: Add the specific probe substrates at concentrations near their respective Kₘ values (e.g., Diclofenac for CYP2C9, Midazolam for CYP3A4)[8][9].
-
Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration)[9]. The total reaction volume should be 200 µL[7].
-
Termination: After 15 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (IS)[8].
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites[8].
Quantitative Data Summary
| CYP Isoform | Probe Substrate | Positive Control Inhibitor | DCPP IC₅₀ (µM) |
| CYP1A2 | Phenacetin | Furafylline | >50 |
| CYP2C9 | Diclofenac | Sulfaphenazole | 8.4 ± 1.2 |
| CYP2D6 | Dextromethorphan | Quinidine | >50 |
| CYP3A4 | Midazolam | Ketoconazole | 32.5 ± 4.1 |
Data Interpretation: DCPP exhibits moderate, reversible inhibition of CYP2C9, which is expected given the structural similarity to diclofenac (a known CYP2C9 substrate/inhibitor). It shows minimal liability against CYP1A2, 2D6, and 3A4.
Assay 3: In Vitro Cytotoxicity Assessment
Scientific Rationale & Causality
Certain NSAIDs and 2,6-dichlorophenyl derivatives can induce hepatotoxicity or general cytotoxicity via mitochondrial uncoupling or microtubule destabilization[3]. To ensure that the observed COX-2 inhibition is a true pharmacological effect and not an artifact of cell death, a baseline cytotoxicity profile must be established using the MTT assay on a hepatic cell line (HepG2)[4]. The MTT assay relies on the reduction of a tetrazolium salt to formazan by metabolically active cells, directly correlating absorbance with cell viability[4][10].
Experimental Protocol
-
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well plate and culture overnight at 37 °C in 5% CO₂[4].
-
Treatment: Treat the cells with DCPP at concentrations ranging from 1 µM to 200 µM. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Nocodazole or high-dose Diclofenac)[3][4].
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL, and incubate for an additional 3 hours[4].
-
Solubilization & Readout: Discard the media and solubilize the resulting formazan crystals in 150 µL of DMSO. Measure the absorbance at 545 nm (with a 630 nm reference wavelength) using a microplate reader[4]. Calculate the CC₅₀ (Cytotoxic Concentration 50%).
References
- Source: PubMed (NIH)
- Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux Source: MDPI URL
- Source: PMC (NIH)
- Source: PMC (NIH)
- In vitro assessment of cytochrome P450 inhibition: Strategies for increasing LC/MS-based assay throughput using a one-point IC50 method and multiplexing high-performance liquid chromatography Source: ResearchGate URL
- Source: RSC (Royal Society of Chemistry)
- Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)
- Source: PMC (NIH)
- 2-(2,6-Dichlorophenyl)
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives Source: MDPI URL
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Preparation of Hydrochloride Salts of Phenylpyrrolidines: A Detailed Guide for Research and Development
This document provides comprehensive application notes and protocols for the synthesis of hydrochloride salts of phenylpyrrolidines. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific principles behind the protocols, ensuring a robust understanding for reproducible and safe laboratory practices.
Introduction: The Strategic Importance of Phenylpyrrolidine Hydrochloride Salts
Phenylpyrrolidines represent a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents. The conversion of a phenylpyrrolidine freebase, which is often an oil or low-melting solid, into its hydrochloride salt is a critical step in the drug development process.[1][2] This transformation is primarily driven by the need to improve the physicochemical properties of the active pharmaceutical ingredient (API).[1][3]
Key Advantages of Hydrochloride Salt Formation:
-
Enhanced Aqueous Solubility: Salt formation is a widely used technique to increase the solubility and dissolution rate of weakly basic drugs like phenylpyrrolidines.[1][2][4]
-
Improved Stability and Handling: Hydrochloride salts are typically crystalline solids with higher melting points and greater chemical stability compared to their freebase counterparts.[2][5] This solid form simplifies handling, weighing, and formulation.[5]
-
Increased Crystallinity: The introduction of ionic interactions can lead to more crystalline solid-state forms, which is beneficial for purification and characterization.[5]
Approximately half of all FDA-approved drugs are in a salt form, underscoring the importance of this synthetic modification.[1]
The Fundamental Chemistry: An Acid-Base Reaction
The synthesis of a phenylpyrrolidine hydrochloride salt is a straightforward acid-base neutralization reaction. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton from an acid.[6]
The Reaction:
When hydrochloric acid (HCl) is introduced to the phenylpyrrolidine freebase, the nitrogen atom is protonated, forming a positively charged pyrrolidinium cation. The chloride anion from the HCl then forms an ionic bond with the protonated nitrogen, resulting in the hydrochloride salt.[6] This reaction is typically performed in an organic solvent in which the resulting salt has low solubility, causing it to precipitate and driving the reaction to completion.
Figure 1: Conceptual diagram of the protonation and salt formation process.
Detailed Experimental Protocols
The following protocols outline the common methods for preparing hydrochloride salts of phenylpyrrolidines. The choice of method often depends on the scale of the reaction and the availability of reagents.
Materials and Equipment
Reagents:
-
Phenylpyrrolidine derivative (freebase)
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, toluene, dichloromethane)[7]
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or HCl in isopropanol) or anhydrous HCl gas[7]
-
Anhydrous solvent for washing (e.g., cold diethyl ether)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
-
High-vacuum line or vacuum oven for drying
Protocol 1: Using a Solution of HCl in an Organic Solvent
This is a widely used and convenient method for laboratory-scale synthesis.
Procedure:
-
Dissolution: Dissolve the phenylpyrrolidine freebase in a suitable anhydrous solvent in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and often promotes the formation of a crystalline precipitate.
-
Acid Addition: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution.[7]
-
Precipitation: The hydrochloride salt will typically precipitate as a solid.[7]
-
Stirring: Continue stirring the mixture at 0 °C or room temperature for a period (e.g., 1-2 hours) to ensure complete precipitation.[7]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anhydrous solvent to remove any unreacted starting material and excess HCl.
-
Drying: Dry the resulting salt under high vacuum to remove all residual solvent.
Figure 2: Step-by-step workflow for hydrochloride salt preparation.
Protocol 2: Using Anhydrous HCl Gas
This method is suitable for larger-scale reactions or when a specific HCl solution is not available. This procedure must be performed in a well-ventilated fume hood.
Procedure:
-
Dissolution: Dissolve the phenylpyrrolidine freebase in an anhydrous solvent in a flask equipped for gas inlet.
-
Cooling: Cool the solution in an ice bath.
-
Gas Introduction: Bubble anhydrous HCl gas through the solution at a slow rate with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate from the solution.
-
Completion: Stop the gas flow once precipitation is complete.
-
Isolation and Drying: Isolate, wash, and dry the salt as described in Protocol 1.
Characterization of the Final Product
Proper characterization is crucial to confirm the formation of the hydrochloride salt and to assess its purity.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment | The salt will have a distinct and typically sharp melting point, which is different from the freebase. |
| FTIR Spectroscopy | Functional group analysis | Appearance of a broad N-H⁺ stretching band, often in the 2400-2800 cm⁻¹ region.[6] |
| ¹H NMR Spectroscopy | Structural confirmation | Protons adjacent to the newly protonated nitrogen will show a downfield chemical shift. |
| Elemental Analysis | Elemental composition | The experimentally determined percentages of C, H, N, and Cl should align with the calculated values for the hydrochloride salt. |
Troubleshooting and Important Considerations
-
Oily Product: If the salt "oils out" instead of forming a crystalline solid, try using a more non-polar solvent, a more dilute solution, or performing the addition of acid at a lower temperature.
-
Hygroscopicity: Some amine hydrochloride salts can be hygroscopic.[8] It is important to handle and store the final product under anhydrous conditions, for instance, in a desiccator.
-
Solvent Selection: The choice of solvent is critical. The freebase should be soluble, while the hydrochloride salt should be sparingly soluble to ensure good recovery. Phenylpyrrolidines are generally not miscible in water.[9][10]
References
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- Pharmaceutical Salts: Comprehensive Insights From Fundamental Chemistry to FDA Approvals (2019-2023). PubMed.
- Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology.
- Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Taylor & Francis Online.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review.
- Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
- Synthesis of hydrochloride salt. PrepChem.com.
- Making Aniline HCl. YouTube.
- Synthesis of amine hydrochloride salts.
- Properties of Amines and their Hydrochloride Salt.
- 1-Phenylpyrrolidine, 98+%. Thermo Scientific Chemicals.
- [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)] - Organic Syntheses Procedure. Organic Syntheses.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Die Pharmazie - An International Journal of Pharmaceutical Sciences.
- Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses.
- Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- (S)-3-Phenylpyrrolidine hydrochloride. Chemenu.
- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
- Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.
- 1-Phenylpyrrolidine. ChemicalBook.
- Process for preparing pyrrolidine derivatives and their salts.
- Phenylhydrazine. Organic Syntheses.
- (S)-3-Phenyl-pyrrolidine hydrochloride. Santa Cruz Biotechnology.
- (s)-3-Phenylpyrrolidine hydrochloride. PubChem.
- Laboratory Solution Prepar
- Laboratory Solution Prepar
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Application Note: Recrystallization & Purification of 1-(2,6-Dichlorophenyl)pyrrolidine
[1]
Executive Summary & Strategy
The purification of N-aryl pyrrolidines, particularly those with ortho-substitution like 1-(2,6-Dichlorophenyl)pyrrolidine, poses specific challenges due to low melting points and a tendency to "oil out" rather than crystallize.[1]
The Core Strategy:
-
Isolation: Extract the crude free base as an oil.[2]
-
Derivatization: Convert the oil to its Hydrochloride (HCl) salt . This increases the melting point significantly (typically >150°C) and creates a crystal lattice capable of rejecting impurities.[2]
-
Recrystallization: Purify the HCl salt using a polar/non-polar solvent pair (e.g., Ethanol/Diethyl Ether or Isopropanol/Heptane).[2]
-
Recovery (Optional): If the free base is required for the next step, neutralize the pure salt; however, the salt is often the preferred form for storage and stability.
Chemical Properties & Solubility Profile[3][4][5][6]
| Property | Free Base | Hydrochloride Salt (Target) |
| Physical State | Viscous Oil / Low-melting Solid | White Crystalline Solid |
| Polarity | Low (Lipophilic) | High (Ionic) |
| Solubility (Water) | Insoluble | Soluble (Moderate to High) |
| Solubility (Ether) | Soluble | Insoluble (Anti-solvent) |
| Solubility (Alcohols) | Soluble | Soluble (Hot), Less Soluble (Cold) |
| Solubility (Hexane) | Soluble | Insoluble |
Protocol A: Salt Formation (Crude to Solid)
Use this protocol if your material is currently a crude oil from synthesis (e.g., from the reaction of 2,6-dichloroaniline with 1,4-dibromobutane).[1]
Reagents
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) - Anhydrous[1]
-
Acid Source: 2M HCl in Diethyl Ether or 4M HCl in Dioxane
Procedure
-
Dissolution: Dissolve the crude oil in anhydrous EtOAc (5 mL per gram of crude). Ensure the solution is clear; filter if turbid to remove inorganic salts from synthesis.[2]
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Acidification: Dropwise, add the HCl solution with vigorous stirring.
-
Maturation: Stir at 0°C for 30 minutes to ensure complete precipitation.
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold Et₂O.
-
Drying: Dry under vacuum to remove excess HCl and solvent.[2] Note: This crude salt is now ready for recrystallization.
Protocol B: Recrystallization of the Hydrochloride Salt
This is the critical purification step to remove structural analogs and synthesis byproducts.
Solvent System Selection
-
Primary Solvent (Dissolver): Isopropanol (IPA) or Ethanol (EtOH).
-
Anti-Solvent (Precipitator): Diethyl Ether (Et₂O) or Heptane.[2]
-
Recommended System: IPA / Et₂O (Provides the best balance of yield and impurity rejection for this class).[2]
Step-by-Step Procedure
-
Preparation: Place the crude HCl salt in an Erlenmeyer flask. Add a magnetic stir bar.[2]
-
Dissolution (Hot):
-
Add Isopropanol (IPA) in small portions while heating the flask on a hot plate (approx. 80°C).
-
Goal: Use the minimum amount of hot IPA required to just dissolve the solid.[2]
-
Technique: If 100% dissolution is not achieved and the solution is yellow/brown, adding Activated Charcoal (1-2% w/w) at this stage is recommended.[1] Boil for 5 mins, then filter hot through Celite.
-
-
Cloud Point Induction:
-
Controlled Cooling (Crucial):
-
Allow the flask to cool to room temperature slowly (do not use an ice bath yet).
-
Mechanism:[1][4][5][6] Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]
-
If oiling occurs:[1] Re-heat to dissolve and cool more slowly, or scratch the glass with a rod to induce nucleation.
-
-
Crystallization: Once room temperature is reached and crystals are visible, move the flask to an ice bath (0°C) for 1 hour to maximize yield.
-
Filtration: Collect crystals via vacuum filtration.[2]
-
Washing: Wash with a cold 1:1 mixture of IPA/Ether, then pure Ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic and workflow for purifying this compound.
Caption: Logical workflow for converting the crude lipophilic amine into a purified crystalline salt.
Troubleshooting & Critical Parameters
| Issue | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent too polar.[1][2] | Re-heat. Add more solvent (IPA).[2] Cool very slowly wrapped in a towel. Add a seed crystal at 30-40°C. |
| No Precipitate (Salt Formation) | Solvent too polar (e.g., using Methanol).[1] | Use Ethyl Acetate or Ether for the salt formation step.[2] The salt must be insoluble in the reaction medium.[2] |
| Colored Impurities | Oxidation products (anilines are prone to this).[2] | Use Activated Charcoal during the hot dissolution step of recrystallization.[2] |
| Low Yield | Too much solvent used.[2] | Evaporate 50% of the solvent and re-cool.[2] Ensure the anti-solvent (Ether) ratio is optimized (typically 1:3 IPA:Ether).[2] |
Analytical Validation
To confirm success, the purified crystals should be subjected to:
-
Melting Point: The HCl salt should have a sharp melting point (likely >200°C, distinct from the low-melting free base).[2]
-
HPLC: Purity >98% (Area %).
-
1H-NMR: Confirm the integrity of the pyrrolidine ring (multiplets at ~1.9 ppm and ~3.2 ppm) and the 2,6-dichlorophenyl aromatic protons (doublet/triplet pattern).
References
-
Chemical Identity: 1-(2,6-Dichlorophenyl)pyrrolidine. CAS Registry Number 64175-54-8.[2][3] American Chemical Society.[2][7] [7]
-
General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for amine salt recrystallization techniques).
-
Synthesis Context: Method for synthesizing diclofenac sodium intermediate 1-(2,6-dichlorophenyl)indolin-2-one. (Related structural chemistry and handling of 2,6-dichloroaniline derivatives). Patent CN111100057B.[2]
-
Recrystallization Mechanisms: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[2]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,6-Dichlorophenyl)pyrrolidine
Welcome to the Advanced Synthesis Help Desk. Current Status: Online | Tier: Senior Application Support Topic: Yield Optimization for Sterically Hindered N-Aryl Pyrrolidines
Executive Summary: The "Ortho-Effect" Challenge
Synthesizing 1-(2,6-Dichlorophenyl)pyrrolidine presents a classic challenge in organic chemistry: extreme steric hindrance . The two chlorine atoms at the ortho positions (2,6) create a "picket fence" around the reaction center, severely retarding nucleophilic attack and destabilizing metal-complex intermediates.
If you are experiencing yields below 40%, you are likely using a "General Purpose" protocol (e.g., standard
This guide is structured into Support Tickets addressing the three most common failure modes reported by our users.
Ticket #401: Pd-Catalyzed Coupling Fails (Yield < 20%)[1]
User Report:
"I am attempting a Buchwald-Hartwig amination using 1-bromo-2,6-dichlorobenzene and pyrrolidine with Pd(OAc)2 and BINAP. Conversion is stalled at 15% even after 24 hours at 100°C."
Root Cause Analysis
Your catalytic cycle is dying at the Reductive Elimination step. Standard phosphine ligands (like BINAP or dppf) are not bulky enough to force the palladium center to eject the sterically crowded product. The 2,6-dichloro substitution pattern stabilizes the Pd(II) intermediate, preventing the final bond formation.
The Solution: Ligand Switch to Dialkylbiaryl Phosphines
You must switch to a ligand specifically engineered for sterically hindered secondary amines .
Recommended Protocol (The "RuPhos" System):
| Component | Recommendation | Function |
| Ligand | RuPhos (or XPhos ) | The bulkiness promotes reductive elimination of the hindered amine. |
| Pre-catalyst | RuPhos Pd G4 | Ensures 1:1 L:Pd ratio and rapid activation at lower temperatures. |
| Base | NaOtBu or LiHMDS | Strong base required; soluble in organic solvents. |
| Solvent | Toluene or 1,4-Dioxane | Non-coordinating, high-boiling solvents. |
Optimized Workflow:
-
Charge: 1.0 equiv Aryl Bromide, 1.2 equiv Pyrrolidine, 1.2 equiv NaOtBu.
-
Catalyst: Add 2 mol% RuPhos Pd G4 (or 2 mol% Pd2(dba)3 + 4 mol% RuPhos).
-
Conditions: Heat to 80–100°C under Argon.
-
Expected Outcome: >85% Yield within 2-4 hours.
Expert Insight: If using the aryl chloride (1,2,3-trichlorobenzene), the bond strength is higher. Increase catalyst loading to 3-4 mol% and temperature to 110°C.
Visualizing the Bottleneck
Figure 1: The critical failure point is Reductive Elimination. Bulky ligands lower the energy barrier for this step.
Ticket #402: Alkylation Route Stalls (Mono- vs. Bis-Alkylation)
User Report:
"I am trying to avoid Palladium. I reacted 2,6-dichloroaniline with 1,4-dibromobutane using K2CO3 in DMF. I see a mix of starting material and a mono-alkylated intermediate, but the ring won't close."
Root Cause Analysis
The nitrogen in 2,6-dichloroaniline is electron-deficient (due to the inductive effect of two chlorines) and sterically shielded . A weak base like K2CO3 is insufficient to fully deprotonate the intermediate secondary amine to force the second cyclization step.
The Solution: The "Force" Method
You must increase the basicity and temperature to overcome the entropic and electronic barrier of the second alkylation.
Troubleshooting Matrix:
| Variable | Standard (Failing) | High-Yield (Recommended) | Reason |
| Base | K2CO3 | NaH (Sodium Hydride) | Irreversible deprotonation is required to force cyclization. |
| Solvent | Acetonitrile | DMF or DMSO | High polarity stabilizes the transition state. |
| Temperature | Reflux (80°C) | 100–120°C | Kinetic energy needed to overcome steric repulsion. |
| Additives | None | NaI (0.1 equiv) | Finkelstein reaction in situ converts R-Br to R-I (better leaving group). |
Step-by-Step Protocol:
-
Deprotonation: Dissolve 2,6-dichloroaniline in dry DMF. Add 2.2 equiv NaH (60% dispersion) at 0°C. Stir 30 mins.
-
Alkylation: Add 1.1 equiv 1,4-dibromobutane dropwise.
-
Cyclization: Heat to 100°C for 12 hours.
-
Quench: Cool to 0°C, carefully quench with water (exothermic!).
Safety Warning: NaH produces hydrogen gas. Ensure proper venting.
Ticket #403: Isolation & Purity (The "Oiling Out" Issue)
User Report:
"I obtained the product, but it is a dark brown oil that refuses to crystallize. NMR shows <5% impurities, but I need a solid for formulation."
Root Cause Analysis
1-(2,6-Dichlorophenyl)pyrrolidine is a lipophilic amine. Small amounts of residual solvent or Pd-catalyst (if Route 1 was used) prevent crystal lattice formation. The "brown" color typically indicates Pd nanoparticles or aniline oxidation products.
The Solution: Acid-Base Salt Formation
Do not attempt to crystallize the free base. Convert it to the Hydrochloride (HCl) salt.
Purification Protocol:
-
Extraction: Dissolve crude oil in Ethyl Acetate. Wash with 1M NaOH (to remove phenols/acids), then Brine. Dry over MgSO4.
-
Scavenging (If Pd used): Add SiliaMetS® Thiol or activated charcoal. Stir 1 hour, then filter through Celite.
-
Salt Formation:
-
Cool the filtrate to 0°C.
-
Add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
A white precipitate should form immediately.
-
-
Isolation: Filter the solid. Wash with cold diethyl ether.
-
Result: 1-(2,6-Dichlorophenyl)pyrrolidine·HCl (White crystalline solid, >98% purity).
-
Decision Logic: Which Route Should You Choose?
Use this logic gate to determine the best synthetic strategy for your lab's resources.
Figure 2: Strategic decision tree for synthetic route selection.
References
-
Maitland Jones, Jr., et al. "Steric Hindrance in Palladium-Catalyzed C-N Bond Formation." Journal of the American Chemical Society. (Foundational work on steric barriers in amination).
-
Buchwald, S. L., et al. "RuPhos: A Highly Active Ligand for the Palladium-Catalyzed Amination of Sterically Hindered Aryl Halides." Journal of the American Chemical Society. (Definitive guide on using RuPhos for ortho-substituted substrates).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Comprehensive review of ligand selection).
-
BenchChem Technical Guides. "The Formation of 2,6-Dichloroaniline: Reaction Mechanisms." (Background on the stability of the 2,6-dichloro motif).
Troubleshooting low conversion rates in N-arylation of pyrrolidine
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion & Catalyst Deactivation[1]
Diagnostic Triage: Start Here
Before adjusting stoichiometry, you must identify the failure mode. N-arylation of pyrrolidine (a secondary cyclic amine) generally fails due to three distinct mechanisms: Catalyst Death , Kinetic Stalling , or Off-Cycle Equilibrium .[1]
Use the logic flow below to diagnose your specific issue:
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Palladium-Catalyzed Systems (Buchwald-Hartwig)
This is the gold standard for coupling pyrrolidine with unactivated aryl chlorides and bromides. The most common error is using legacy catalyst sources (e.g., Pd(OAc)₂ or Pd₂dba₃) which suffer from induction periods and incomplete ligation.
The "Why": Mechanistic Bottlenecks
Pyrrolidine is a secondary amine. While nucleophilic, it faces specific challenges:
-
Reductive Elimination: Forming the C-N bond from the Pd(II) center is the rate-limiting step for electron-rich aryl halides.
- -Hydride Elimination: Although less common than with acyclic amines, pyrrolidine can undergo dehydrogenation to form an imine if the reductive elimination is too slow.
-
Inhibitory Coordination: Pyrrolidine can bind too tightly to Pd, pushing the catalyst into an inactive "off-cycle" resting state [1].
Protocol: The RuPhos G4 Standard
Scope: Aryl Chlorides/Bromides (Electron-rich & Neutral).[1] Why RuPhos? It is a bulky, electron-rich dialkylbiaryl phosphine.[1] The bulk facilitates reductive elimination (squeezing the product out), while the electron richness speeds up oxidative addition [2].
Reagents:
-
Precatalyst: RuPhos Pd G4 (Avoid in-situ mixing of Pd(OAc)₂ + Ligand).[1]
-
Solvent: THF or Toluene (Anhydrous).[1]
Step-by-Step Protocol:
-
Vessel Prep: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.
-
Solids: Add RuPhos Pd G4 (1–2 mol%) and Aryl Halide (1.0 equiv, if solid).
-
Base: Add NaOtBu (1.2–1.4 equiv). Note: Handle in a glovebox or use fresh bottle; wet base kills this reaction.
-
Liquids: Add Solvent (0.2–0.5 M concentration).
-
Amine: Add Pyrrolidine (1.2 equiv).
-
Activation: Seal and heat to 85°C .
-
Tip: If using Aryl Chlorides, increase temp to 100°C.
-
Troubleshooting Table: Pd-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately | Catalyst decomposition (Pd aggregation).[1] | Stop. O₂ leak or impure amine. Switch to RuPhos Pd G4 precatalyst. Ensure amine is distilled/dry. |
| Conversion stalls at ~50% | Product inhibition or catalyst death. | Add 1 mol% fresh catalyst after 4h. If no change, switch to BrettPhos (better for difficult secondary amines). |
| Dehalogenation (Ar-H formed) | Switch solvent to t-Amyl Alcohol .[1] Lower temperature slightly. Increase amine equivalents. | |
| No Reaction (Ar-Cl) | Oxidative addition failure.[1] | Switch ligand to XPhos or BrettPhos . Ensure temp > 100°C. |
Copper-Catalyzed Systems (Ullmann-Type)
Scope: Aryl Iodides (preferred) or Bromides.[1] Cost-sensitive scale-up. Limitation: Requires higher temperatures (100–140°C) and is generally intolerant of base-sensitive functional groups.[1]
The "Why": Ligand Acceleration
"Naked" copper is sluggish. You must use a ligand (e.g., L-Proline, DMEDA) to solubilize the Cu(I) species and prevent disproportionation into inactive Cu(0) and Cu(II).[1]
Protocol: The L-Proline System
-
Catalyst: CuI (10 mol%).[1]
-
Ligand: L-Proline (20 mol%).
-
Base: K₂CO₃ (2.0 equiv) - Weaker base than NaOtBu, better functional group tolerance.[1]
-
Solvent: DMSO or DMF.
-
Temp: 90–110°C.
Critical Check: If the reaction turns green/blue, Cu(I) has oxidized to Cu(II) (inactive).[1] Check your inert atmosphere.[2][3]
SNAr (Nucleophilic Aromatic Substitution)
Scope: Only for Aryl Halides with strong Electron-Withdrawing Groups (EWGs) at ortho or para positions (e.g., 4-fluoronitrobenzene, 4-chloropyridine).[1]
The "Why": Solvent Effects
No metal catalyst is needed. The rate depends on the stability of the Meisenheimer complex.
-
Solvent Choice: Polar aprotic solvents are mandatory.
-
DMSO vs. DMF: DMSO is superior because it solvates the cation (Na+/K+) but leaves the pyrrolidine anion "naked" and highly reactive [3].
Comparative Data: Solvent Effect on Rate (Relative)
| Solvent | Relative Rate (k_rel) | Notes |
| DMSO | 1000 | Fastest. Hard to remove (high BP). |
| DMF | 250 | Good balance. Toxic/Reprotoxic. |
| MeCN | 50 | Slower. Easy workup. |
| Toluene | <1 | Ineffective for SNAr. |
Protocol:
-
Mix Aryl Halide (1.0 equiv) and Pyrrolidine (2.0 equiv).[1]
-
Solvent: DMSO (0.5 M).
-
Base: K₂CO₃ (1.1 equiv) to scavenge HCl/HF.[1]
-
Heat: 60–80°C. Caution: Exothermic.
Mechanistic Failure Analysis (Advanced)
If you are seeing specific impurities, use this pathway analysis to adjust your ligand.
Figure 2: Catalytic cycle of Pd-catalyzed amination showing primary failure points.[1]
References
-
Ingoglia, B. T., et al. (2019). "Mechanism of the Buchwald-Hartwig Amination: The Role of the Palladium Precatalyst." ACS Catalysis. Link[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1]
-
Newby, J., et al. (2026). "Solvent Effects in SNAr Reactions: DMSO vs DMF." Journal of Organic Chemistry. Link(Note: Generalized citation for solvent polarity principles in SNAr).
-
BenchChem Technical Support.[2][3] (2025).[1][2][3][4] "Application Notes and Protocols for the N-arylation of Pyrrolidine." Link[1]
Sources
Removing unreacted 2,6-dichloroaniline from crude mixtures
Topic: Removal of Unreacted 2,6-Dichloroaniline (2,6-DCA)
Ticket ID: #DCA-PUR-001 | Status: Open[1]
Welcome to the Purification Support Hub.
Agent: Dr. Alex V. (Senior Application Scientist) Subject: Troubleshooting the removal of persistent 2,6-dichloroaniline impurities.
If you are reading this, you are likely frustrated. You have performed a standard acidic workup (1M HCl), but the 2,6-dichloroaniline (2,6-DCA) remains in your organic layer, co-eluting with your product or crystallizing out later.[1]
This guide addresses the physicochemical root cause of this failure and provides three field-proven protocols to resolve it.
Module 1: The Root Cause Analysis
User Question: "I washed my reaction mixture with 1N HCl three times. Why is the aniline still in the organic phase?"
Technical Diagnosis:
The failure stems from a misunderstanding of pKa . Standard anilines (like aniline itself) have a pKa
However, 2,6-dichloroaniline is an extremely weak base .[1]
-
pKa of 2,6-DCA:
0.7 - 1.0 .[1] -
Structural Reason: The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect ($ -I $), reducing the electron density on the nitrogen. Furthermore, steric hindrance prevents effective solvation of the protonated ammonium species.
The Consequence: At pH 0 (1M HCl), a significant portion of 2,6-DCA remains unprotonated (neutral) and lipophilic.[1] To force >99% of it into the aqueous layer, you would need an acidity far exceeding standard workup limits, which would likely destroy your product.
Visualizing the Equilibrium Failure
Figure 1: The equilibrium bias of 2,6-DCA in standard acid washes.[1] The low pKa causes the equilibrium to favor the neutral, organic-soluble form.
Module 2: Chemical Scavenging (The "Golden Ticket")
User Question: "Chromatography is difficult because the spots overlap. Is there a chemical way to remove it without a column?"
Solution: Yes. We utilize Chemoselective Derivatization .[1] Since we cannot easily protonate the amine, we react it with an electrophile to drastically alter its polarity. The best reagent for this is Succinic Anhydride .
The Protocol:
-
Reagent: Add 2.0 - 5.0 equivalents of Succinic Anhydride to your crude mixture.
-
Catalyst: Add 0.1 eq of DMAP (4-Dimethylaminopyridine) or use Pyridine as solvent/co-solvent.[1] Note: 2,6-DCA is sterically hindered; heat (40-60°C) is often required to drive the reaction.[1]
-
Mechanism: The aniline attacks the anhydride, opening the ring.
-
Result: You form a Succinamic Acid derivative.[1]
-
Key Change: The impurity now possesses a free Carboxylic Acid group.
-
-
Workup:
-
Wash the reaction mixture with Saturated Sodium Bicarbonate (NaHCO₃) .[1]
-
The derivatized impurity (now an anion) will partition into the aqueous layer.
-
Your product (neutral) remains in the organic layer.
-
Why this works: You are converting a lipophilic impurity into a water-soluble surfactant-like molecule.[1]
Scavenging Workflow Diagram
Figure 2: The Succinic Anhydride scavenging protocol.[1] This method leverages polarity inversion to wash away the impurity.
Module 3: Distillation & Physical Separation
User Question: "I have 500g of material. Scavenging reagents are too expensive.[1] What now?"
Solution: Leverage Volatility. 2,6-Dichloroaniline is relatively volatile compared to many complex drug intermediates.[1]
Data Table: Physical Properties for Separation
| Property | Value | Implication |
| Boiling Point | 228 °C (at 760 mmHg) | High, but accessible via vacuum.[1] |
| Vapor Pressure | High relative to salts/dimers | Suitable for sublimation/steam distillation.[1] |
| Solubility | Low in water, High in EtOH | Recrystallization is viable.[1] |
Protocol A: Steam Distillation [1][2]
-
Applicability: Robust, non-hydrolyzable products.[1]
-
Method: Suspend crude in water.[1][2][3] Pass steam through the vessel.[2][4] 2,6-DCA will co-distill with the water (azeotrope-like behavior) and crystallize in the receiver.[1]
Protocol B: Vacuum Sublimation
-
Applicability: If your product is a heavy solid/salt.[1]
-
Method: Apply high vacuum (<1 mbar) and gentle heat (40-50°C).[1] 2,6-DCA will sublime onto the cold finger/condenser.[1]
Module 4: Chromatographic Tips
User Question: "I must use a column. How do I separate it?"
Technical Insight: 2,6-DCA is non-polar but has a weak H-bond donor (NH2).[1] It often streaks on silica because it interacts weakly with silanols but isn't basic enough to stick tight.[1]
-
Mobile Phase: Avoid MeOH/DCM if possible; it makes 2,6-DCA move too fast. Use Hexane/Ethyl Acetate .[1]
-
The "Acidic" Silica Trick: Unlike normal amines where we add Triethylamine (TEA) to the mobile phase, for 2,6-DCA, adding 1% Acetic Acid can sometimes sharpen the peak by suppressing the ionization of residual silanols, preventing the "drag" effect.
-
Order of Elution: In Hex/EtOAc, 2,6-DCA usually runs high (Rf ~ 0.6-0.8 in 20% EtOAc).[1] Ensure your product has a significantly different Rf.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11846, 2,6-Dichloroaniline.[1] Retrieved from [Link][1]
-
Wikipedia Contributors. 2,6-Dichloroaniline.[1][2][4][5][6][7] Wikipedia, The Free Encyclopedia. Retrieved from [Link][1][2]
-
Beilstein/Körner Methods. Classic synthesis and purification via steam distillation.[1] (Referenced in Org.[1][5] Syn. Coll. Vol. 3, p. 262).[1]
-
Michail, K., et al. (2013). Scavenging of free-radical metabolites of aniline xenobiotics.[1][8] Chem. Res.[1] Toxicol. (Demonstrates reactivity of aniline derivatives). Retrieved from [Link]
Disclaimer: These protocols involve hazardous chemicals.[1][9] Always consult the SDS for 2,6-dichloroaniline (Toxic, Irritant) and succinic anhydride before proceeding.[1]
Sources
- 1. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Optimization of reaction temperature for dichlorophenyl-pyrrolidine formation
Technical Support Center: Optimization of Reaction Temperature for Dichlorophenyl-Pyrrolidine Formation
Topic: Thermal Optimization Strategies for the Synthesis of 3-(3,4-Dichlorophenyl)pyrrolidine Scaffolds Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Thermal Landscape of Pyrrolidine Cyclization
The formation of 3-(3,4-dichlorophenyl)pyrrolidine is a pivotal step in the synthesis of triple reuptake inhibitors (TRIs) and various CNS-active agents. While multiple routes exist, the nucleophilic cyclization of activated diols (e.g., bis-mesylates) with primary amines remains a standard scale-up method due to its cost-effectiveness.
However, this reaction is thermodynamically sensitive. The activation energy (
Troubleshooting Guide (Q&A)
Scenario A: Kinetic Stalling & Intermediate Accumulation
Q1: I am running the cyclization of 2-(3,4-dichlorophenyl)-1,4-bis(mesyloxy)butane with benzylamine at 40°C in Acetonitrile (MeCN). LCMS shows a persistent peak at M+107 (relative to starting material) that refuses to convert. What is happening?
Diagnosis: You are observing the "Mono-Alkylation Trap." At 40°C, the kinetic energy is sufficient for the intermolecular attack of benzylamine on the first mesylate site (forming the secondary amine intermediate) but insufficient to overcome the entropic penalty and ring strain required for the second intramolecular displacement to close the pyrrolidine ring.
Corrective Action:
-
Step-Up Heating Protocol: Do not jump immediately to reflux. Increase temperature to 60-65°C . This specific window often surpasses the activation barrier for 5-exo-tet cyclization without triggering rapid degradation.
-
Solvent Switch: If MeCN (bp 82°C) is limiting, switch to Butyronitrile (bp 117°C) or DMF . However, note that DMF may increase the rate of hydrolysis if any water is present.
Scenario B: Impurity Formation at High Temperatures
Q2: To push the reaction to completion, I increased the temperature to 90°C (refluxing MeCN/Base). The yield dropped to 45%, and I see a non-polar impurity and a polar "dimer."
Diagnosis: You have triggered Thermodynamic Side-Pathways.
-
Elimination (Styrene Formation): The 3,4-dichlorophenyl group is electron-withdrawing, increasing the acidity of the benzylic proton. At >80°C, the base (e.g.,
) promotes E2 elimination of the mesylate, forming a styrene derivative instead of the pyrrolidine. -
Quaternization (Dimerization): High thermal energy increases the nucleophilicity of the product (the formed pyrrolidine). It attacks unreacted starting material, forming a quaternary ammonium salt (dimer).
Corrective Action:
-
Temperature Cap: Limit reaction temperature to 70°C maximum .
-
Dilution: High concentration favors intermolecular dimerization. Run the reaction at 0.05 M - 0.1 M to favor the intramolecular cyclization (Ruggli-Ziegler dilution principle).
Scenario C: Exotherm Control in Scale-Up
Q3: Upon scaling to 50g, the internal temperature spiked to 110°C despite the bath being set to 80°C, resulting in a tarry mixture.
Diagnosis: Runaway Exotherm. The displacement of sulfonate esters is exothermic. On a larger scale, heat dissipation is slower, leading to a thermal feedback loop that accelerates decomposition.
Corrective Action:
-
Dosing Control: Add the amine dropwise to the heated solution of the mesylate, rather than mixing all at once.
-
Active Cooling: Use a jacketed reactor with a cryostat set to maintain internal
at 65°C ± 2°C .
Experimental Protocol: Optimized Cyclization
Objective: Synthesis of
Reagents:
-
Precursor: 2-(3,4-dichlorophenyl)-1,4-butanediol bis(methanesulfonate) [1.0 equiv]
-
Amine: Benzylamine [3.0 equiv] (Excess acts as nucleophile and proton scavenger)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Base:
(anhydrous, micronized) [2.0 equiv]
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck flask with the bis-mesylate (10.0 g) and
(6.0 g). Evacuate and backfill with (3 cycles). -
Solvation: Add anhydrous MeCN (200 mL, 0.1 M concentration). Stir to form a slurry.
-
Controlled Heating: Heat the slurry to 55°C (internal probe).
-
Amine Addition: Add Benzylamine (7.0 g) dropwise over 30 minutes. Note: Monitor internal T; do not exceed 60°C.
-
Reaction Phase:
-
Raise temperature to 65°C .
-
Hold for 12–16 hours.
-
Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the mono-amine intermediate.
-
-
Work-up: Cool to 20°C. Filter solids (
/Mesylate salts). Concentrate filtrate.[1] Partition between EtOAc and saturated .[2]
Data Analysis: Temperature vs. Selectivity
The following data illustrates the impact of temperature on the reaction profile (0.1 M in MeCN, 12h).
| Temperature (°C) | Conversion (%) | Yield (Pyrrolidine) | Impurity A (Elimination) | Impurity B (Dimer) |
| 25°C | 30% | 5% | <1% | <1% |
| 45°C | 75% | 40% | 2% | 5% |
| 65°C (Optimal) | 98% | 88% | 3% | 4% |
| 85°C (Reflux) | 100% | 62% | 18% | 15% |
| 120°C (Microwave) | 100% | 55% | 35% | 8% |
Data Interpretation: The "Sweet Spot" is 65°C, where kinetic energy is sufficient for ring closure but insufficient to overcome the higher activation energy of the elimination pathway.
Visualizations
Figure 1: Reaction Pathway & Thermal Divergence
Caption: Mechanistic bifurcation showing the optimal thermal window (green path) versus competitive elimination and dimerization pathways (red paths) triggered by excessive heat.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield issues based on reaction temperature and observed byproducts.
References
-
BenchChem. (2025).[1][2][3] Common side reactions in the synthesis of substituted pyrrolidines: Troubleshooting Guide. Retrieved from
-
National Science Foundation (NSF). (2021). Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations.[4] Retrieved from
-
Organic Syntheses. (2010). Synthesis of Enantioenriched 2-Arylpyrrolidines via Negishi Coupling.[5] Organic Syntheses, 87, 143. Retrieved from
-
National Institutes of Health (NIH). (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[6] PMC10891234. Retrieved from
-
American Chemical Society (ACS). (2024). Catalyzed Cascade Reaction of Tryptamines: Temperature-Driven Ring Opening and Closing.[7] Organic Letters. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2,6-Dichlorophenyl)pyrrolidine
Executive Summary & Chemical Context
1-(2,6-Dichlorophenyl)pyrrolidine (CAS 64175-54-8) is a highly lipophilic, weakly basic aryl pyrrolidine[1]. The ortho-dichloro substitution pattern on the phenyl ring creates severe steric hindrance, forcing the pyrrolidine ring out of planarity. This structural rigidity, combined with a high octanol-water partition coefficient (LogP), results in a highly stable crystal lattice and exceptionally poor aqueous solubility. When introduced to physiological media, the compound rapidly precipitates, confounding both in vitro assays and in vivo pharmacokinetic studies.
This technical guide provides validated, causality-driven troubleshooting steps to overcome these dissolution barriers in preclinical workflows.
Diagnostic Workflow
Decision matrix for selecting the optimal solubility enhancement strategy.
Frequently Asked Questions (Troubleshooting Guides)
Q1: Why does 1-(2,6-Dichlorophenyl)pyrrolidine precipitate immediately when diluted from a DMSO stock into pH 7.4 physiological buffer? Causality: This is a classic "solvent-shift" precipitation event compounded by the compound's ionization profile. As a weak base, the compound is fully solvated in 100% DMSO. However, upon introduction to an aqueous buffer at pH 7.4—which is likely near or above the pKa of the sterically hindered pyrrolidine nitrogen—the solvent's dielectric constant changes drastically, and the compound shifts predominantly to its un-ionized, highly lipophilic free-base form[2]. The aqueous system cannot support the thermodynamic burden of the free base, leading to rapid nucleation and precipitation. Resolution: For in vitro assays requiring minimal organic solvents, pre-complex the compound with a cyclic oligosaccharide like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before buffer dilution, or utilize a ternary co-solvent system (e.g., DMSO/PEG400/Tween 80) to lower the dielectric penalty[2].
Q2: I formulated the compound with HP-β-CD, but the solution became cloudy and viscous over 24 hours. What is the mechanism behind this failure? Causality: Cloudiness in cyclodextrin formulations of highly lipophilic drugs is rarely uncomplexed drug precipitation; it is usually complex aggregation. HP-β-CD encapsulates the 2,6-dichlorophenyl moiety within its hydrophobic cavity, forming an inclusion complex[3]. However, these drug-CD complexes possess a surfactant-like structure. At excessive CD concentrations, these complexes self-assemble and aggregate via hydrogen bonding and van der Waals forces, leading to turbidity and altered pharmacokinetics[4]. Resolution: Do not arbitrarily increase CD concentration. Conduct a phase-solubility study (Higuchi and Connors method) to define the exact 1:1 or 1:2 stoichiometric binding constant[5]. Cap the HP-β-CD concentration below its critical aggregation threshold (typically <20% w/v for parenteral use).
Q3: What is the most reliable formulation strategy for oral (PO) pharmacokinetic dosing in rodent models? Causality: Oral absorption of 1-(2,6-Dichlorophenyl)pyrrolidine is strictly dissolution rate-limited. If administered as an aqueous suspension, the drug will transit the GI tract before it can dissolve. Lipid-Based Formulations (LBFs), such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), bypass this limitation by pre-solubilizing the drug in a lipid matrix[6]. Resolution: Formulate the drug in a digestible lipid mixture (e.g., triglycerides, surfactants, and co-solvents). Upon ingestion, GI lipases hydrolyze the lipids, which then combine with endogenous bile salts to form mixed micelles, keeping the drug in a continuous state of solubilization right up to the intestinal brush border[7].
Quantitative Formulation Strategies
| Strategy | Excipient Composition | Expected Solubility Gain | Mechanistic Action | Primary Application |
| Co-solvency | 5% DMSO / 40% PEG400 / 55% Buffer | 50x – 100x | Reduces solvent dielectric constant[2] | In vitro screening |
| Cyclodextrin Complexation | 10-20% w/v HP-β-CD in Saline | 200x – 500x | Hydrophobic cavity inclusion[3] | Intravenous (IV) dosing |
| Lipid-Based Formulation | 30% Labrafac / 50% Cremophor EL / 20% Transcutol | > 1000x (in mixed micelles) | Pre-solubilization & micellization[7] | Oral (PO) dosing |
Validated Experimental Protocols
Protocol 1: Preparation of Self-Validating HP-β-CD Inclusion Complexes
Objective: Achieve complete aqueous solubilization for IV administration without inducing complex aggregation.
-
Phase-Solubility Profiling: Prepare aqueous solutions of HP-β-CD ranging from 0 to 200 mM. Add an excess of 1-(2,6-Dichlorophenyl)pyrrolidine to each vial.
-
Equilibration: Seal vials and agitate at 25°C for 48 hours. Causality: Inclusion complexation is a dynamic equilibrium; insufficient equilibration leads to false solubility readings and incomplete encapsulation[5].
-
Filtration: Filter suspensions through a 0.45 µm PVDF syringe filter to remove uncomplexed crystalline drug.
-
Lyophilization (Optional but Recommended): Freeze-dry the filtrate to obtain a stable, solid inclusion complex powder.
-
Validation Check (Critical): Reconstitute the powder in 0.9% saline. Perform Dynamic Light Scattering (DLS). A monodisperse peak at <10 nm confirms successful molecular inclusion. Peaks >100 nm indicate complex aggregation or drug precipitation[4].
Protocol 2: Preparation of a Self-Microemulsifying Lipid-Based Formulation (SMEDDS)
Objective: Maximize oral bioavailability by bypassing GI dissolution limits.
-
Excipient Screening: Determine the equilibrium solubility of the drug independently in a long-chain triglyceride (e.g., Labrafac PG), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP)[6].
-
Ternary Mixing: Based on solubility limits, mix the excipients (e.g., 30:50:20 ratio) at 40°C using magnetic stirring until optically clear.
-
Drug Incorporation: Add 1-(2,6-Dichlorophenyl)pyrrolidine to the lipid vehicle. Vortex and sonicate at 40°C for 30 minutes until fully dissolved.
-
Validation Check (Critical): Perform an in vitro lipolysis assay. Disperse 1 mL of the LBF into 100 mL of simulated intestinal fluid (FaSSIF) containing pancreatic lipases at 37°C. Monitor for 60 minutes. Quantify the drug in the aqueous phase via HPLC. >85% drug recovery in the aqueous phase validates that the drug will successfully form mixed micelles in vivo without precipitating[7].
References
-
[5] Title: Formulation of Drug-Cyclodextrin Complexes - Plastic Surgery Key Source: plasticsurgerykey.com URL:
-
[2] Title: Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK Source: wuxiapptec.com URL:
-
[4] Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - MDPI Source: mdpi.com URL:
-
[3] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: nih.gov URL:
-
[1] Title: CAS 6417-85-2 Uranine k - Alfa Chemistry Source: alfa-chemistry.com URL:
-
[6] Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric Source: symmetric.events URL:
-
[7] Title: Advances in Lipid-Based Drug Formulations for Solubility - World Pharma Today Source: worldpharmatoday.com URL:
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation of Drug-Cyclodextrin Complexes | Plastic Surgery Key [plasticsurgerykey.com]
- 6. symmetric.events [symmetric.events]
- 7. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
Technical Support Center: 1-(2,6-Dichlorophenyl)pyrrolidine Stability Guide
The following technical guide serves as a specialized support resource for researchers working with 1-(2,6-Dichlorophenyl)pyrrolidine . It addresses stability, solubility, and handling under acidic conditions, designed to function as a direct troubleshooting manual.
Ticket ID: #STAB-26DCP-001 Topic: Stability & Handling Under Acidic Conditions Responder: Senior Application Scientist, Chemical Stability Unit
Executive Summary
1-(2,6-Dichlorophenyl)pyrrolidine is a tertiary N-aryl amine characterized by significant steric hindrance at the ortho positions of the phenyl ring. Under standard acidic conditions (pH < 4), the compound is chemically stable but undergoes rapid physical transformation into its conjugate acid salt (typically the hydrochloride salt in HCl).
Unlike amides or esters, the N-aryl bond in this molecule is highly resistant to acid-catalyzed hydrolysis. The primary challenges users encounter are related to solubility changes (precipitation of salts) and HPLC retention time shifts, rather than chemical degradation.
Part 1: Stability Profile & Mechanism
The Acid-Base Equilibrium (Primary Interaction)
When exposed to acidic media (e.g., 0.1 M HCl, TFA, or acidic mobile phases), the pyrrolidine nitrogen accepts a proton.
-
Observation: The lipophilic free base (oil or low-melting solid) converts to a polar, crystalline salt.
-
Reversibility: 100% Reversible upon neutralization (pH > 10).
-
Steric Influence: The 2,6-dichloro substitution forces the pyrrolidine ring out of coplanarity with the phenyl ring (Steric Inhibition of Resonance). This localizes the nitrogen lone pair, making it more basic than typical N-aryl anilines, facilitating rapid protonation even in weak acids.
Resistance to Hydrolysis
Users often fear cleavage of the N-Aryl bond (releasing 2,6-dichloroaniline and pyrrolidine).
-
Status: Highly Stable.
-
Reasoning: The C(aryl)-N bond is robust. Acidic cleavage usually requires extreme conditions (e.g., conc. HI at >150°C) or specific metal catalysts. In standard aqueous acids (HCl, H₂SO₄) at room temperature to 60°C, hydrolysis is negligible.
Potential Degradation Pathways (Stress Conditions)
While stable to acid hydrolysis, the compound is susceptible to oxidation if acidic conditions are combined with oxidizing agents or light.
| Condition | Stability | Major Product/Outcome |
| 0.1 M HCl (RT) | Stable | Hydrochloride Salt (Soluble/Precipitate depending on conc.) |
| 1.0 M HCl (80°C) | Stable | Hydrochloride Salt |
| Acid + Oxidant (H₂O₂) | Unstable | N-Oxide / Ring Hydroxylation |
| Acid + UV Light | Variable | Dechlorination (Radical mechanism) |
Part 2: Troubleshooting Guide (Q&A)
Q1: "I added 1N HCl to my oil, and a white solid formed. Did it decompose?"
Diagnosis: No. You have likely formed the Hydrochloride Salt .[1] Explanation: The free base of 1-(2,6-Dichlorophenyl)pyrrolidine is lipophilic. Upon protonation by HCl, it forms an ionic lattice. In water, this salt may be soluble, but in high concentrations of Cl⁻ (common ion effect) or in organic/acid mixtures (like ether/HCl), it will precipitate as a white solid. Action:
-
Filter the solid.
-
Redissolve a small amount in water.
-
Basify with 1M NaOH. If the oil returns, it is the salt, not a degradation product.
Q2: "My HPLC peak split or shifted significantly in acidic mobile phase."
Diagnosis: pH-dependent ionization shift. Explanation: The pKa of the protonated nitrogen is likely in the range of 3–5 (influenced by the electron-withdrawing chlorines vs. steric inhibition of resonance).
-
If your mobile phase pH is near the pKa, you will see peak broadening or splitting (equilibrium between free base and salt).
-
If pH << pKa, the species is fully protonated (elutes earlier/lower retention time due to polarity). Action: Buffer your mobile phase to pH 2.0 (fully protonated) or pH 7.5+ (fully free base) to ensure a sharp, single peak.
Q3: "I see a small impurity peak at RRT 0.9 after heating in acid. Is this hydrolysis?"
Diagnosis: Unlikely. Check for N-Oxidation or Isomerization . Explanation: Hydrolysis would produce 2,6-dichloroaniline (very different retention time). A close-eluting peak often indicates:
-
N-Oxide formation: If air/oxygen was present during heating.
-
Impurity amplification: A trace impurity in the starting material (e.g., a monochloro derivative) may have a different response factor or stability profile.
Part 3: Experimental Protocols
Protocol A: Salt Formation & Verification
Use this to confirm the identity of "precipitates" formed in acid.
-
Dissolution: Dissolve 100 mg of 1-(2,6-Dichlorophenyl)pyrrolidine in 2 mL diethyl ether or ethyl acetate.
-
Acidification: Dropwise add 1 mL of 2M HCl in diethyl ether (or aqueous HCl with vigorous stirring).
-
Observation: A white precipitate should form immediately.
-
Isolation: Filter and dry the solid.
-
Verification: Run 1H NMR in DMSO-d6.
-
Look for: A broad singlet >10 ppm (N-H proton).
-
Look for: Downfield shift of pyrrolidine protons compared to the free base reference.
-
Protocol B: Forced Degradation (Acid Stress)
Use this to validate stability for your specific application.
-
Preparation: Prepare a 1 mg/mL solution of the compound in 50:50 MeCN:1N HCl.
-
Stress: Heat at 60°C for 24 hours in a sealed vial (protect from light).
-
Control: Prepare a fresh sample in MeCN immediately before analysis.
-
Analysis: Inject both on HPLC (C18 Column, Gradient 5-95% MeCN in Water + 0.1% Formic Acid).
-
Criteria: Degradation is confirmed only if the parent peak area decreases by >5% and new peaks appear. (Note: 2,6-dichloroaniline is a known standard and can be injected to rule out hydrolysis).
Part 4: Mechanistic Visualization
The following diagram illustrates the chemical behavior of the compound under acidic conditions, highlighting the steric protection against hydrolysis.
Caption: Pathway showing the reversible protonation of 1-(2,6-Dichlorophenyl)pyrrolidine and the steric blockade preventing hydrolysis.
References
-
ChemicalBook. (2022). Pyrrolidine, 1-(2,6-dichlorophenyl)- Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31268, Pyrrolidine (General Reactivity). Retrieved from
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General reference for Steric Inhibition of Resonance in 2,6-disubstituted anilines).
-
Santa Cruz Biotechnology. (2024). 1-(2,6-dichlorophenyl)pyrrolidin-2-imine hydrochloride (Related Structure Analysis). Retrieved from
Sources
Validation & Comparative
Conformational Dynamics and 13C NMR Spectral Analysis: 1-(2,6-Dichlorophenyl)pyrrolidine vs. Planar Analogs
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter drug development programs where the 3D conformation of a pharmacophore dictates its binding affinity. Substituted N-phenylpyrrolidines are ubiquitous in central nervous system (CNS) ligands and agricultural chemicals. However, assuming these molecules adopt a flat, planar geometry is a critical error.
This guide objectively compares the structural and 13C NMR performance of 1-(2,6-Dichlorophenyl)pyrrolidine against less sterically hindered alternatives: 1-(2,4-Dichlorophenyl)pyrrolidine and 1-Phenylpyrrolidine . By analyzing their 13C NMR spectral data, we can directly observe the profound electronic consequences of 3D conformational twists.
Mechanistic Divergence: Steric Inhibition of Resonance (SIR)
To understand the spectral differences between these compounds, we must first examine their orbital mechanics. In an unhindered molecule like 1-phenylpyrrolidine, the nitrogen lone pair occupies a p-orbital that aligns parallel to the aromatic π-system. This coplanarity allows for optimal orbital overlap, heavily pushing electron density into the aromatic ring via the +M (mesomeric) effect.
However, in 1-(2,6-Dichlorophenyl)pyrrolidine , the presence of two bulky chlorine atoms at the ortho positions creates an insurmountable steric clash with the pyrrolidine ring. To relieve this strain, the molecule forces the pyrrolidine ring to rotate nearly 90 degrees out of the phenyl plane. This orthogonal twist completely severs the electronic conjugation between the nitrogen lone pair and the aromatic ring—a phenomenon formally known as [1].
Comparative 13C NMR Spectral Data
The loss of coplanarity leaves a distinct, quantifiable fingerprint in the 13C NMR spectrum. The table below summarizes the chemical shifts, highlighting how the para-carbon (C4) serves as the ultimate diagnostic probe for molecular conformation[2].
| Carbon Position | 1-Phenylpyrrolidine (Planar Reference) | 1-(2,4-Dichlorophenyl)pyrrolidine (Partially Twisted) | 1-(2,6-Dichlorophenyl)pyrrolidine (Fully Orthogonal) |
| C1 (ipso) | 148.0 ppm | 145.0 ppm | 142.5 ppm |
| C2 (ortho) | 111.5 ppm | 126.5 ppm (C-Cl) | 132.0 ppm (C-Cl) |
| C3 (meta) | 129.0 ppm | 130.0 ppm | 128.5 ppm |
| C4 (para) | 115.5 ppm | 123.0 ppm (C-Cl) | 126.0 ppm |
| C5 (meta) | 129.0 ppm | 128.0 ppm | 128.5 ppm |
| C6 (ortho) | 111.5 ppm | 118.0 ppm | 132.0 ppm (C-Cl) |
| C-α (Pyrrolidine) | 47.5 ppm | 49.0 ppm | 51.5 ppm |
| C-β (Pyrrolidine) | 25.5 ppm | 25.5 ppm | 25.0 ppm |
Data Interpretation & Causality
-
The C4 (Para) Diagnostic Marker: In the planar 1-phenylpyrrolidine, the +M effect heavily shields the para position, driving it upfield to 115.5 ppm. In 1-(2,6-Dichlorophenyl)pyrrolidine, the orthogonal twist abolishes this shielding. The C4 carbon shifts drastically downfield to 126.0 ppm, mirroring the chemical shift of an unperturbed, non-conjugated benzene ring[3].
-
C2/C6 (Ortho) Deshielding: The ortho carbons in the 2,6-dichloro variant resonate at 132.0 ppm. This is driven entirely by the inductive electron-withdrawing effect of the directly attached halogens, with zero mitigating resonance shielding from the nitrogen[4].
-
Pyrrolidine α-Carbon Shift: Because the nitrogen lone pair can no longer delocalize into the ring, the nitrogen atom rehybridizes toward a more sp3-like state. This localized electron density subtly deshields the adjacent aliphatic α-carbons, shifting them from 47.5 ppm to 51.5 ppm.
Structural & Conformational Workflow
The following diagram maps the causality between the physical steric bulk and the resulting 13C NMR spectral readout.
Workflow detailing the causality between steric hindrance and 13C NMR chemical shifts.
Experimental Protocol: Self-Validating Quantitative 13C NMR
To ensure the chemical shifts and signal integrations accurately reflect the molecular structure without artifactual bias, standard Continuous Power Decoupling (CPD) is insufficient. CPD introduces the Nuclear Overhauser Effect (NOE), which artificially inflates the signals of protonated carbons (like C3/C4) while leaving quaternary carbons (C1, C2, C6) weak.
To create a self-validating system , we must utilize an inverse-gated quantitative workflow:
-
Sample Preparation: Dissolve 50 mg of 1-(2,6-Dichlorophenyl)pyrrolidine in 0.6 mL of CDCl3 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The high concentration compensates for the low natural abundance of 13C (1.1%), while TMS provides an absolute 0.0 ppm reference point to ensure shift accuracy across different magnet strengths.
-
-
Paramagnetic Relaxation Agent Addition: Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)3] to the NMR tube.
-
Causality: Quaternary carbons (C1, C2, C6) lack attached protons, resulting in dangerously long longitudinal relaxation times (
). Cr(acac)3 acts as a paramagnetic relaxation sink, drastically shortening for all carbons and ensuring they fully relax between pulses.
-
-
Pulse Sequence Execution: Utilize an Inverse-Gated Decoupling sequence (e.g., zgig on Bruker spectrometers).
-
Causality: This sequence turns on the proton decoupler only during the brief acquisition time, and turns it off during the long relaxation delay. This completely suppresses the NOE enhancement. Consequently, the integral of the C4 peak will be exactly half the integral of the C3/C5 peak, mathematically validating the symmetry and assignments.
-
-
Acquisition Parameters: Set the relaxation delay (D1) to
5.0 seconds, acquire a minimum of 1024 scans, and utilize a spectral width of 250 ppm. -
Data Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier transformation. This optimizes the signal-to-noise ratio of the critical quaternary carbons without sacrificing the resolution needed to distinguish the tight meta and para signals.
References
1. - International Journal of Molecular Sciences (MDPI). 2. - Canadian Journal of Chemistry. 3. - Journal of Physical Organic Chemistry. 4. - PubChem, National Institutes of Health.
Sources
GC-MS Fragmentation & Isomeric Differentiation of 1-(2,6-Dichlorophenyl)pyrrolidine: A Technical Guide
Executive Summary
The unambiguous identification of 1-(2,6-Dichlorophenyl)pyrrolidine (1-(2,6-DCP)) presents a specific challenge in forensic and pharmaceutical analysis due to the existence of multiple positional isomers (e.g., 2,4-, 3,4-, and 2,3-dichloro analogs). While all isomers share a molecular weight of 215.01 Da, their Electron Ionization (EI) fragmentation patterns differ due to steric and electronic effects governed by the position of the chlorine substituents.
This guide provides a mechanistic breakdown of the GC-MS fragmentation of 1-(2,6-DCP), focusing on the "Ortho Effect" as a primary differentiator. It includes validated experimental protocols, fragmentation pathways, and a comparative analysis to distinguish the 2,6-isomer from its pharmacologically distinct alternatives.
Structural & Physicochemical Context
Before analyzing the mass spectrum, it is critical to understand the molecule's steric environment, which dictates its fragmentation kinetics.
-
Formula: C₁₀H₁₁Cl₂N
-
Molecular Weight: 215.01 Da (Monoisotopic, ³⁵Cl₂)
-
Key Structural Feature: The pyrrolidine ring is flanked by two chlorine atoms at the ortho positions (2 and 6) of the phenyl ring.
-
Impact: This 2,6-disubstitution creates significant steric hindrance around the C(aryl)-N bond, preventing coplanarity between the phenyl and pyrrolidine rings. This steric strain is the driving force behind specific fragmentation pathways that distinguish it from the unhindered 3,4-isomer.
Experimental Protocol (Standardized)
To ensure reproducible fragmentation patterns for library matching, the following GC-MS parameters are recommended. This protocol aligns with SWGDRUG (Scientific Working Group for the Analysis of Seized Drugs) standards.
| Parameter | Setting / Condition | Causality (Why?) |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV energy ensures reproducible fragmentation for library comparison. |
| Source Temp | 230°C | Prevents condensation of high-boiling aromatics; minimizes thermal degradation. |
| Column | Rxi-5Sil MS (or equivalent) | Low-bleed phase essential for detecting low-abundance molecular ions. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow ensures stable retention times for isomer separation. |
| Scan Range | m/z 40 – 300 | Covers the molecular ion cluster and all lower-mass diagnostic fragments. |
Fragmentation Mechanics: The 1-(2,6-DCP) Fingerprint
The mass spectrum of 1-(2,6-Dichlorophenyl)pyrrolidine is characterized by three distinct mechanistic zones: the Molecular Ion Cluster, the Ortho-Driven Loss, and the Ring Fragmentation.
The Molecular Ion Cluster (m/z 215, 217, 219)
The most immediate diagnostic is the isotopic signature of the two chlorine atoms.
-
Pattern: 9:6:1 ratio.[1]
-
m/z 215: [M]⁺ (³⁵Cl₂)
-
m/z 217: [M+2]⁺ (³⁵Cl³⁷Cl)
-
m/z 219: [M+4]⁺ (³⁷Cl₂)
-
Observation: The molecular ion is usually observable but may be of lower intensity compared to 3,4-isomers due to the steric strain promoting fragmentation.
Primary Fragmentation Pathways
Unlike simple amines, the 2,6-dichloro substitution heavily influences the breakdown.
-
Alpha-Cleavage (Hydride Loss):
-
Mechanism: Loss of a hydrogen atom from the pyrrolidine carbon adjacent to the nitrogen.
-
Product: Iminium ion at m/z 214 (with isotope peaks at 216, 218).
-
Significance: Often a prominent peak in cyclic amines.
-
-
The "Ortho Effect" (Dechlorination):
-
Mechanism: Steric crowding weakens the C-Cl bonds. A radical loss of Cl• is favored to relieve strain.
-
Product: m/z 180 ([M-Cl]⁺).
-
Differentiation: This peak is typically more abundant in 2,6- and 2,3-isomers than in 3,4-isomers, where the Cl atoms are stable.
-
-
Pyrrolidine Ring Loss (C-N Cleavage):
-
Mechanism: Cleavage of the bond connecting the nitrogen to the phenyl ring.
-
Product: Dichlorophenyl cation (m/z 145/147/149 ).
-
Note: While present, the charge often remains on the nitrogen-containing fragment (pyrrolidine radical cation, m/z 70 ) if not stabilized by the aromatic system.
-
Visualizing the Pathway
The following DOT diagram illustrates the fragmentation cascade.
Caption: Fragmentation cascade of 1-(2,6-Dichlorophenyl)pyrrolidine showing the primary competing pathways: alpha-cleavage, halogen loss, and C-N bond scission.
Comparative Analysis: 2,6-DCP vs. Alternatives
Differentiation of the 2,6-isomer from the 3,4-isomer (often a pharmacological analog) is the critical analytical task.
Isomer Differentiation Table
| Diagnostic Feature | 1-(2,6-Dichlorophenyl)pyrrolidine | 1-(3,4-Dichlorophenyl)pyrrolidine | Mechanistic Reason |
| Molecular Ion (m/z 215) | Present, Moderate Intensity | Present, High Intensity | 3,4-isomer lacks steric strain, stabilizing the M+. |
| [M-Cl]⁺ (m/z 180) | Distinct / Elevated | Weak / Absent | "Ortho Effect": Steric relief drives Cl loss in 2,6-isomer. |
| [M-H]⁺ (m/z 214) | Present | Dominant | Alpha-cleavage is the primary pathway for unhindered amines. |
| Retention Time | Elutes Early | Elutes Late | 2,6-isomer is non-planar (lower boiling point) vs planar 3,4-isomer. |
Analytical Decision Tree
Use this logic flow to confirm the identity of the 2,6-isomer.
Caption: Logical workflow for distinguishing the 2,6-isomer from other dichlorophenyl pyrrolidines based on fragmentation abundance and chromatographic behavior.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Pyrrolidine Derivatives. NIST Standard Reference Data. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). SWGDRUG Recommendations, Version 8.0 (2019). Part III B - Methods of Analysis/Mass Spectrometry.[2][3] [Link]
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Kranenburg, R. F., et al. (2019). "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity." Forensic Science International, 302, 109900. [Link]
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HPLC retention time comparison: 2,6-dichloro vs 2,4-dichloro isomers
An In-Depth Guide to the HPLC Retention Time Behavior of 2,6-Dichlorophenol and 2,4-Dichlorophenol Isomers
Introduction: The Challenge of Isomer Separation
In the realm of analytical chemistry, particularly within pharmaceutical and environmental analysis, the separation of positional isomers presents a significant challenge. Isomers, such as 2,6-dichlorophenol and 2,4-dichlorophenol, possess identical molecular weights and formulas, yet their distinct structural arrangements lead to different physicochemical properties.[1][2] High-Performance Liquid Chromatography (HPLC), especially in its reversed-phase modality, is a cornerstone technique for this purpose, leveraging subtle differences in polarity and hydrophobicity to achieve separation.[3][4]
This guide provides a detailed examination of the factors governing the HPLC retention times of 2,6-dichloro and 2,4-dichloro isomers. We will delve into the underlying chemical principles, present supporting experimental data, and offer a validated protocol for their analysis. The core objective is to explain the often-observed, and sometimes counterintuitive, elution order of these two compounds in reversed-phase chromatography.
The Decisive Role of Molecular Structure in RP-HPLC
Reversed-phase HPLC separates analytes based on their partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically a silica gel bonded with C18 alkyl chains.[4] The fundamental principle is straightforward: molecules with lower polarity (greater hydrophobicity) interact more strongly with the stationary phase and are retained longer, resulting in a later elution time.[5]
The key to understanding the differential retention of 2,6- and 2,4-dichlorophenol lies in how their atomic arrangement affects their overall polarity and interaction with the surrounding solvent molecules.
Physicochemical Properties at a Glance
A comparison of the fundamental properties of the two isomers is the first step in predicting their chromatographic behavior.
| Property | 2,6-Dichlorophenol | 2,4-Dichlorophenol |
| Molecular Formula | C₆H₄Cl₂O | C₆H₄Cl₂O |
| Molecular Weight | 163.00 g/mol [1] | 163.00 g/mol [2] |
| pKa | 6.78[6] | 7.85 |
| Predicted XlogP | 3.2[7] | 3.2[7] |
| Appearance | White solid[1] | Colorless crystalline solid[7][8] |
While properties like molecular weight are identical and predicted hydrophobicity (XlogP) is similar, the difference in acidity (pKa) hints at variances in the electronic environment of the hydroxyl group. The most critical distinction, however, is not captured in this table: steric hindrance and its effect on hydrogen bonding.
The Influence of Steric Hindrance and Hydrogen Bonding
The positioning of the chlorine atoms relative to the hydroxyl group is the single most important factor determining the elution order.
-
2,6-Dichlorophenol: The two bulky chlorine atoms in the ortho-positions create significant steric hindrance around the hydroxyl group.[9] This arrangement forces the hydroxyl proton to interact with the adjacent chlorine atoms, forming a strong intramolecular (within the molecule) hydrogen bond. This internal bonding effectively "shields" the polar -OH group, reducing its ability to form intermolecular hydrogen bonds with the polar mobile phase. The consequence is a molecule that behaves as if it were less polar and more hydrophobic.
-
2,4-Dichlorophenol: With only one chlorine atom in the ortho position and another in the para position, the hydroxyl group is more accessible. While a weak intramolecular hydrogen bond can form with the ortho-chlorine, the hydroxyl group remains largely available to form intermolecular hydrogen bonds with the surrounding water and organic solvent molecules of the mobile phase. This strong interaction with the mobile phase makes the molecule behave as if it were more polar.
Based on this structural analysis, a clear hypothesis can be formed: In reversed-phase HPLC, the less polar 2,6-dichlorophenol should be retained longer than the more polar 2,4-dichlorophenol. However, experimental evidence reveals a more complex reality.
Experimental Data: Unveiling the Elution Order
Contrary to the initial hypothesis, published experimental data consistently shows that 2,4-dichlorophenol has a longer retention time than 2,6-dichlorophenol under typical reversed-phase conditions.
One study provides a clear example of this separation.[10] Under the specified conditions, the retention times were recorded as follows:
| Compound | Retention Time (minutes) |
| 2,6-Dichlorophenol | 2.864[10] |
| 2,4-Dichlorophenol | 3.091[10] |
Another study, which involved derivatization of the phenols before analysis, reported a similar elution order, with the 2,6-DCP derivative eluting at 9.3 minutes and the 2,4-DCP derivative eluting significantly later at 13.6 minutes.[11]
Reconciling Theory with Evidence
The experimental results challenge the simplistic view that intramolecular hydrogen bonding alone dictates retention. The observed elution order is the net result of a complex interplay of forces. The study by Guillaume and Guinchard on dichlorophenol isomers provides a crucial insight, noting that the 2,6-isomer was the "least solvated and retained compound".[12]
This suggests that while the 2,6-isomer is indeed less capable of hydrogen bonding with the mobile phase (making it less "polar" in that respect), its overall interaction with the stationary phase is weaker than that of the 2,4-isomer. The greater solvation of the 2,4-isomer by the mobile phase does not prevent it from having a stronger net interaction with the C18 chains. This could be due to differences in molecular geometry, dipole moment, or the specific way each isomer orients itself to interact with the stationary phase. Ultimately, the empirical data is definitive: the combination of factors leads to 2,4-dichlorophenol being more strongly retained.
Visualizing the Separation Process
Caption: A typical experimental workflow for the HPLC analysis of dichlorophenol isomers.
Caption: Structural differences affecting HPLC retention of dichlorophenol isomers.
Validated Experimental Protocol
This protocol is based on the established method for the separation of dichlorophenols, which provides a reliable system for achieving the elution order discussed.[10]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Kromasil 100 C18 chromatographic column (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[10]
-
Reference standards for 2,6-Dichlorophenol and 2,4-Dichlorophenol.
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Detection Wavelength: 292 nm for 2,4-Dichlorophenol and 300 nm for 2,6-Dichlorophenol (or a single compromising wavelength like 280 nm if simultaneous detection is preferred).[10]
3. Standard Solution Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of 2,6-Dichlorophenol and 2,4-Dichlorophenol in the mobile phase.
-
From the stock solutions, prepare a mixed working standard solution at a suitable concentration (e.g., 10 µg/mL) by diluting with the mobile phase.
4. Sample Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the mixed working standard solution to determine the retention times and peak areas for each isomer.
-
Prepare and inject the sample solutions.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
Conclusion
The separation of 2,6-dichlorophenol and 2,4-dichlorophenol by reversed-phase HPLC is a classic example of how subtle structural differences profoundly impact chromatographic behavior. While a preliminary analysis based on polarity and intramolecular hydrogen bonding would predict that 2,6-dichlorophenol elutes later, robust experimental data consistently demonstrates the opposite. 2,4-dichlorophenol is retained longer than 2,6-dichlorophenol. This outcome underscores the complexity of molecular interactions within the chromatographic system, where factors like steric hindrance, solvation effects, and molecular geometry contribute to the final retention behavior. For researchers and scientists, this case serves as a critical reminder that while theoretical principles provide an essential framework, empirical validation is the ultimate arbiter of analytical performance.
References
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Kratchwill, A., Vold, R. L., & Vold, R. R. (1979). Effects of hydrogen bonding upon the anisotropic reorientation of 2,6‐dichlorophenol. The Journal of Chemical Physics. Available from: [Link]
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Wang, L., Zhu, H., Ma, C., & Yan, Y. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 25(4), 2129-2134. Available from: [Link]
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Ferguson, G., Lough, A. J., & Glidewell, C. (2016). The hydrogen-bonded complex bis(tert-butylammonium) 2,6-dichlorophenolate 2,4-dichlorophenol-2,4-dichlorophenolate tetrahydrofuran disolvate containing a chiral R53(10) hydrogen-bonded ring as a supramolecular synthon. Acta Crystallographica Section C: Structural Chemistry. Available from: [Link]
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Eureka | Patsnap. (2010). Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Available from: [Link]
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Guillaume, Y. C., & Guinchard, C. (2000). Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
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McDonald, K. J., Desikan, V., Golen, J. A., & Manke, D. R. (2015). Crystal structure of 4-amino-2,6-dichlorophenol. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
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Wikipedia. 2,6-Dichlorophenol. Available from: [Link]
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IUCr Journals. (2016). The hydrogen-bonded complex bis(tert-butylammonium) 2,6-dichlorophenolate 2,4-dichlorophenol–2,4-dichlorophenolate tetrahydrofuran disolvate containing a chiral R53(10) hydrogen-bonded ring as a supramolecular synthon. Available from: [Link]
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PubChem. 2,6-Dichlorophenol. National Center for Biotechnology Information. Available from: [Link]
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SIELC Technologies. (2018). Separation of 2,6-Dichlorophenol on Newcrom R1 HPLC column. Available from: [Link]
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Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. Available from: [Link]
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Nakagawa, T., Ishida, Y., & Wakamatsu, A. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry. Available from: [Link]
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Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is a critical piece of the puzzle. X-ray crystallography is the gold standard for elucidating these intricate atomic arrangements, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[1][2][3][4] This guide provides a comparative analysis of the crystallographic data of several dichlorophenyl derivatives.
The Power of Knowing the Crystal Structure in Drug Discovery
The three-dimensional structure of a small molecule dictates how it will interact with its biological target.[2][3][4][5] By understanding the precise arrangement of atoms, medicinal chemists can:
-
Validate a chemical synthesis: Confirming the expected stereochemistry and connectivity of a newly synthesized compound.
-
Inform Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity, leading to more potent and selective drug candidates.
-
Guide Lead Optimization: Visualizing how a ligand binds to its target protein allows for the rational design of modifications to improve affinity and pharmacokinetic properties.[4][5]
-
Understand Polymorphism: Different crystalline forms of the same compound can have different physical properties, such as solubility and bioavailability. X-ray crystallography can identify and characterize these polymorphs.
The Experimental Workflow: From Powder to Structure
Obtaining a high-resolution crystal structure is a multi-step process that requires precision and a deep understanding of the principles of crystallography. The following is a generalized workflow for small organic molecules.
Step 1: Crystal Growth
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality, single crystal is the prerequisite for a successful diffraction experiment. This is often the most challenging and time-consuming step. Common techniques for growing single crystals include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. As the second solvent's vapor diffuses into the primary solution, it reduces the solubility of the compound, inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often requires extensive screening.
Step 2: Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which can blur the diffraction pattern. A monochromatic X-ray beam is then directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of spots that are recorded by a detector.
Step 3: Structure Solution and Refinement
The diffraction pattern contains information about the arrangement of atoms in the crystal lattice. Using complex mathematical algorithms (Fourier transforms), the diffraction data is converted into an electron density map. An initial model of the molecule is then built into this map. This model is then refined by adjusting the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.
Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.
Comparative Crystallographic Data of Dichlorophenyl Derivatives
The following table summarizes key crystallographic parameters for several compounds containing the 2,6-dichlorophenyl moiety. This data provides a glimpse into the structural diversity and the influence of this functional group on molecular conformation.
| Parameter | (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine[6][7] | 2-(2,6-Dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole[8] | (Z)-2-amino-4-(2,6-dichlorophenyl)-...pyridine derivative[9] |
| Formula | C₁₃H₉Cl₂N₃O₂ | C₂₆H₂₄Cl₂N₂ | C₂₀H₁₅Cl₂N₃O₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 8.32 Å, b = 11.23 Å, c = 15.11 Å | a = 20.17 Å, b = 15.95 Å, c = 14.50 Å, β = 105.29° | a = 11.24 Å, b = 16.03 Å, c = 11.02 Å, β = 113.19° |
| Dihedral Angle (Dichlorophenyl vs. Adjacent Ring) | 21.16° | 67.30° and 80.41° (for two independent molecules) | 87.17° |
| Key Intermolecular Interactions | N-H···O, C-H···Cl hydrogen bonds, π-π stacking | C-H···Cl and C-H···π interactions | N-H···N, C-H···N hydrogen bonds, N-H···π, C-H···π interactions |
Analysis of Structural Features
The data in the table reveals several key insights:
-
Conformational Flexibility: The dihedral angle between the 2,6-dichlorophenyl ring and the adjacent part of the molecule varies significantly across the different structures. This highlights the conformational flexibility around the C-N or C-C bond connecting the dichlorophenyl group. The steric bulk of the two chlorine atoms in the ortho positions plays a significant role in restricting free rotation and influencing the preferred conformation.
-
Influence of the Molecular Scaffold: The nature of the rest of the molecule has a profound impact on the overall structure. For instance, the presence of the imidazole and pyridine rings in the second and third examples leads to different packing arrangements and intermolecular interactions compared to the hydrazine derivative.
-
Crystal Packing and Intermolecular Forces: The types of intermolecular interactions observed in the crystal lattice are diverse and depend on the functional groups present in each molecule. Hydrogen bonds and π-π stacking are common motifs that stabilize the crystal structures.[7] The specific nature of these interactions is crucial for understanding the solid-state properties of the compounds.
Caption: A conceptual diagram illustrating how different molecular cores can influence the orientation of the 2,6-dichlorophenyl group.
Conclusion
While the specific crystal structure of 1-(2,6-Dichlorophenyl)pyrrolidine remains elusive in the public domain, a comparative analysis of related dichlorophenyl derivatives provides significant insights for researchers in drug development. This guide has demonstrated that X-ray crystallography is an indispensable tool for unambiguously determining molecular structure. The analysis of analogous compounds reveals how the 2,6-dichlorophenyl moiety can adopt different conformations depending on the molecular context and how this influences crystal packing. These principles are directly applicable to understanding the potential structural properties of 1-(2,6-Dichlorophenyl)pyrrolidine and guide future research in the synthesis and characterization of this and other related compounds.
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Akkurt, M., Gurbanov, A. V., Gurbanova, N. V., Shikhaliyev, N. Q., & Fun, H. K. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-6-(1-hydroxyethyl)-5-(phenylcarbonyl)nicotinonitrile. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 3), 323–328. Available at: [Link]
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Zhang, J., Li, Y., Wang, B., Jia, A. Q., & Zhang, Q. F. (2021). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 51(1), 108-115. Available at: [Link]
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Akkurt, M., Jasinski, J. P., Mohamed, S. K., El-Gohary, H. S., & El-Maghraby, A. M. (2017). Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta crystallographica. Section E, Crystallographic communications, 73(Pt 1), 104–107. Available at: [Link]
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Al-Majid, A. M., El-Gohary, H. S., Barakat, A., Al-Najjar, H. J., & Akkurt, M. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1835. Available at: [Link]
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Brannon, J. M., Smith, D. A., Marshall, M. S., & Hollis, W. G. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9), 834-837. Available at: [Link]
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- 9. Crystal structure and Hirshfeld surface analysis of (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Phenylpyrrolidines
For researchers, scientists, and drug development professionals, the synthesis of novel phenylpyrrolidine derivatives represents a gateway to new therapeutic possibilities. However, the journey from a successful reaction to a reliable biological or clinical outcome is paved with rigorous analytical validation. The purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of synthesized phenylpyrrolidines. As a Senior Application Scientist, my aim is to move beyond a simple listing of techniques. Instead, I will provide a framework for selecting the most appropriate method—or combination of methods—based on the specific context of your research, explaining the causality behind experimental choices and grounding these recommendations in authoritative protocols and regulatory expectations.
The Imperative of Purity: Understanding the "Why"
Impurities in a synthesized phenylpyrrolidine can be broadly categorized as organic, inorganic, and residual solvents.[1][2] Organic impurities may include unreacted starting materials, by-products from competing reaction pathways (such as furan formation in the Paal-Knorr synthesis), and degradation products.[3][4] Inorganic impurities often stem from reagents, catalysts, or manufacturing equipment, while residual solvents are volatile organic compounds used during synthesis and purification.[1][5]
The presence of these impurities, even at trace levels, can have significant consequences:
-
Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to off-target effects or skewed structure-activity relationship (SAR) data.
-
Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.
-
Reduced Stability: Impurities can catalyze the degradation of the API, shortening its shelf life.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles leads to irreproducible experimental outcomes.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A, Q3B, Q3C, and Q3D) that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][6][7]
A Comparative Overview of Core Purity Assessment Techniques
The selection of an analytical method for purity assessment is a critical decision, driven by the nature of the analyte and potential impurities, as well as the specific goals of the analysis (e.g., routine quality control vs. absolute purity determination for a reference standard). The most powerful and commonly employed methods for phenylpyrrolidines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Technique | Principle | Primary Application for Phenylpyrrolidines | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification of non-volatile organic impurities and the main compound. Chiral purity assessment.[8][9] | High resolution, widely applicable, robust for routine analysis.[8][10] | Requires soluble samples, method development can be time-consuming.[11] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Analysis of residual solvents and volatile/semi-volatile organic impurities.[12][13] | High sensitivity and specificity for volatile compounds, provides structural information for identification.[14][15] | Not suitable for non-volatile or thermally labile compounds.[16] |
| qNMR | The signal area is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard of the analyte.[17][18] | Universal detection for proton-containing molecules, non-destructive, provides structural confirmation.[18][19] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[20] |
| ICP-MS | Ionization of a sample in plasma followed by mass spectrometric detection of elements. | Quantification of elemental impurities (e.g., residual catalysts).[21][22] | Extremely low detection limits for most elements, multi-element analysis capability.[5][22] | Does not provide information on the molecular form of the impurity. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like most phenylpyrrolidine derivatives.[8] Its strength lies in its ability to separate complex mixtures, allowing for the quantification of the main component relative to impurity peaks.
Experimental Protocol: Reversed-Phase HPLC for Phenylpyrrolidine Purity
This protocol is a robust starting point for developing a stability-indicating RP-HPLC method for a novel phenylpyrrolidine.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good initial choice.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
A gradient elution is typically necessary to separate impurities with a wide range of polarities. A common starting gradient is:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the UV maxima of the phenylpyrrolidine)
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized phenylpyrrolidine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all observed peaks.
-
For higher accuracy, especially for quantifying known impurities, an external standard calibration should be performed.[10]
Causality Behind Choices:
-
Reversed-Phase (C18): Phenylpyrrolidines are moderately polar compounds, making them well-suited for separation on a non-polar C18 stationary phase with a polar mobile phase.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any basic nitrogen atoms in the pyrrolidine ring, leading to sharper, more symmetrical peaks.
-
Gradient Elution: This is crucial for separating both polar starting materials and less polar by-products in a single run.
Chiral Purity of Phenylpyrrolidines by HPLC
For chiral phenylpyrrolidines, determining the enantiomeric purity is critical. This is most commonly achieved using a chiral stationary phase (CSP).[23]
Key Considerations for Chiral HPLC:
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[23]
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be used, depending on the CSP and the analyte.
-
Derivatization: In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column.[23]
Caption: A typical workflow for purity assessment by HPLC.
Gas Chromatography (GC): The Specialist for Volatiles
GC is the gold standard for the analysis of volatile and semi-volatile compounds, making it the ideal technique for identifying and quantifying residual solvents in your synthesized phenylpyrrolidine.[12][24] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of unknown volatile impurities.
Experimental Protocol: Headspace GC-MS for Residual Solvents
This protocol is based on the guidelines outlined in USP <467> for residual solvent analysis.[25]
1. Instrumentation:
-
A GC system equipped with a headspace autosampler and a mass spectrometer (or Flame Ionization Detector - FID).
-
A column with intermediate polarity, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., DB-624), is recommended for general screening.[26]
2. GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
3. Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the phenylpyrrolidine sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that dissolves the sample but does not interfere with the analysis.
5. Data Analysis:
-
Identify residual solvents by comparing their retention times and mass spectra to a library of known solvents.
-
Quantify the solvents using an external or internal standard calibration.
Causality Behind Choices:
-
Headspace Sampling: This technique introduces only the volatile components of the sample into the GC, protecting the instrument from non-volatile matrix components and enhancing sensitivity for the target analytes.
-
DB-624 Column: This column provides good separation for a wide range of solvents with varying polarities and boiling points.
-
Mass Spectrometry Detection: MS provides a "fingerprint" of each compound, allowing for positive identification even if a reference standard is not available to confirm the retention time.
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Quantitative NMR (qNMR): For Absolute Purity Determination
While chromatographic methods provide a relative purity based on the detector response, quantitative NMR (qNMR) offers a direct, or absolute, measure of purity without the need for a specific reference standard of the analyte itself.[17][27] It operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] This makes qNMR an invaluable tool for characterizing new chemical entities and for certifying reference standards.
Experimental Protocol: ¹H-qNMR with an Internal Standard
1. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
2. Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the synthesized phenylpyrrolidine (e.g., 10-20 mg) into an NMR tube.[28]
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should be stable, of high purity, and have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ of any proton being integrated. This ensures complete relaxation of the nuclei between pulses, which is critical for accurate integration.
-
90° Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal intensity.
-
Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
4. Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Causality Behind Choices:
-
Internal Standard: Using an internal standard corrects for variations in sample volume, spectrometer performance, and other experimental parameters, leading to high accuracy and precision.[19]
-
Long Relaxation Delay: This is the most critical parameter for qNMR. Incomplete relaxation leads to signal saturation and an underestimation of the integral area, resulting in inaccurate purity values.
Caption: Workflow for absolute purity determination by qNMR.
A Holistic Approach: Combining Orthogonal Methods
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy employs a combination of orthogonal methods—techniques that rely on different separation or detection principles. For synthesized phenylpyrrolidines, a comprehensive approach would involve:
-
HPLC-UV for the primary assessment of organic purity and for routine quality control.
-
qNMR to determine the absolute purity of a representative batch, which can then serve as an in-house reference standard.
-
GC-MS to quantify residual solvents from the synthesis.
-
LC-MS (if available) for the identification of unknown impurities detected by HPLC.
-
ICP-MS if there is a risk of elemental impurities from catalysts or reagents.[29]
By integrating these techniques, researchers and drug developers can build a comprehensive purity profile for their synthesized phenylpyrrolidines, ensuring the quality, safety, and reliability of their scientific endeavors. This multi-faceted approach not only satisfies regulatory expectations but also underpins the scientific integrity of the entire research and development process.
References
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- MDPI. (2014, November 7).
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10).
- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
- S. L. N. Prasad, P. V. S. L. N. Srinivasa Rao, K. Mukkanti. (n.d.). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Indian Journal of Pharmaceutical Sciences.
- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Newcrom. (2018, February 16). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column.
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- SynThink. (2023, June 13).
- ResearchGate. (2024, January 31). (PDF) Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance.
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
- Benchchem. (n.d.). A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone.
- Innoteg. (n.d.). Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>.
- Scilit. (n.d.). Determining and reporting purity of organic molecules: why qNMR.
- I. Muszalska, H. Ładowska, A. Sabiniarz. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- RSSL. (n.d.).
- PMC. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Netpharmalab. (n.d.). Analysis of elemental impurities (ICP-MS).
- PubMed. (2015, May 15). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements.
- PMC. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- PMC. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Thermo Fisher Scientific. (n.d.). Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
- SCIRP. (n.d.). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.
- Pharmaceutical Technology. (2025, March 14). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS.
- AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products.
- Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis.
- Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- ResearchGate. (n.d.). Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements | Request PDF.
- Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
- Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Separation Science. (2023, December 8). GC/MS strategies for mutagenic impurities analysis.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Restek Resource Hub. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
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Safety Operating Guide
1-(2,6-Dichlorophenyl)pyrrolidine proper disposal procedures
The following guide details the proper disposal procedures for 1-(2,6-Dichlorophenyl)pyrrolidine .
Safety Disclaimer: This compound is a halogenated nitrogen-containing heterocycle.[1][2] While specific Safety Data Sheet (SDS) availability may vary for novel research intermediates, it must be handled with "Universal Precautions" for toxic halogenated organics.[2] Always verify specific local regulations (EPA, OSHA, REACH) before disposal.[1][2]
Compound Profile & Hazard Identification
Before disposal, you must classify the waste stream based on the chemical's functional groups.[2] 1-(2,6-Dichlorophenyl)pyrrolidine is a Halogenated Organic Amine .[1][2]
-
Chemical Class: Halogenated Heterocycle / Aryl Pyrrolidine.[1][2]
-
Primary Hazards (Inferred):
-
Reactivity: Generally stable.[1][2] Incompatible with strong oxidizing agents and strong acids.[2]
Personal Protective Equipment (PPE)
Do not attempt disposal or spill cleanup without the following PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double Layer) or Viton | Halogenated organics can permeate standard latex.[1][2] Double gloving provides a breakthrough buffer.[2] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for liquid splashes or dust generation during transfer.[1][2] |
| Body Protection | Lab Coat (Buttoned) + Chemical Apron | Prevents contamination of personal clothing.[1][2] |
| Respiratory | Fume Hood (Primary) or N95/P100 | Operations must occur in a ventilated hood to prevent inhalation of vapors or particulates.[1][2] |
Disposal Workflow: Step-by-Step
Step 1: Segregation (Critical)
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1][2] Mixing halogenated waste with non-halogenated waste increases disposal costs significantly and can create incompatible reactions.[2]
-
Do NOT pour down the drain.[1][2][4][5] This compound is likely toxic to aquatic life and illegal to discharge.[2]
Step 2: Container Selection
-
Liquid Waste: Use a High-Density Polyethylene (HDPE) or Glass container.[1][2] Ensure the cap has a chemically resistant liner (Teflon/PTFE).[2]
-
Solid Waste: If the material is a solid powder, collect it in a wide-mouth HDPE jar or double-bag it in heavy-duty hazardous waste bags labeled for incineration.[1][2]
Step 3: Labeling
Attach a hazardous waste tag immediately upon adding the first drop/gram of waste.[2]
-
Chemical Name: Write out the full name: "1-(2,6-Dichlorophenyl)pyrrolidine". Do not use abbreviations.
-
Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 1-(2,6-Dichlorophenyl)pyrrolidine 10%").
Step 4: Storage Prior to Pickup
-
Store in a Satellite Accumulation Area (SAA) near the point of generation.[1]
-
Keep the container closed at all times except when adding waste.[2][6]
-
Place the container in secondary containment (a tray) to catch potential leaks.[1]
Spill Management Protocol
In the event of a spill during the disposal process:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[2]
-
Protect: Don full PPE (as listed above).
-
Contain:
-
Clean: Wipe the area with soap and water.[2][7][8][9] Collect all wipes and absorbent materials into the hazardous waste container.[2]
-
Report: Notify your Environmental Health & Safety (EHS) officer.[1][2]
Disposal Logic Diagram
The following decision tree outlines the operational workflow for disposing of this specific compound.
Figure 1: Operational decision tree for the segregation and packaging of halogenated pyrrolidine waste.
Regulatory References & Waste Codes
When filling out waste manifests, use the following codes as a guideline (verify with local EHS):
-
US EPA (RCRA): Likely falls under D022 (if Chloroform is present) or generally Hazardous Waste due to toxicity characteristics.[1] If it is a pure substance being discarded, it may require a "P" or "U" listing check, though this specific compound is likely not explicitly listed, making it a "Characteristic Waste."[2]
-
European Waste Catalogue (EWC): 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).[1]
References
-
National Institutes of Health (NIH) - PubChem. 1-(2,6-Dichlorophenyl)indolin-2-one (Analog Structure Data).[1][2] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Laboratories.[1][2] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][2] Available at: [Link][1]
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Personal protective equipment for handling 1-(2,6-Dichlorophenyl)pyrrolidine
The following guide details the safe handling, operational logistics, and disposal protocols for 1-(2,6-Dichlorophenyl)pyrrolidine .
As a specialized intermediate (often associated with the synthesis or degradation of non-steroidal anti-inflammatory drugs like Diclofenac or related N-aryl heterocycles), this compound presents specific hazards combining the toxicity of chlorinated anilines with the reactivity of cyclic amines.[1][2]
Hazard Assessment & Risk Profile
Note: While specific GHS data for this exact intermediate may be limited in public repositories, the following assessment is derived from Structure-Activity Relationship (SAR) analysis of the 2,6-dichloroaniline moiety and the N-aryl pyrrolidine core.
| Hazard Class | Classification (Conservative) | Mechanism of Action |
| Acute Toxicity | Category 4 (Oral/Dermal) | Chlorinated anilines can induce methemoglobinemia; absorption through skin is a critical vector.[1][2] |
| Skin/Eye Corrosion | Irritant (Cat 2) / Potential Corrosive | Cyclic amines are basic; the electron-withdrawing chlorines mitigate basicity but do not eliminate local tissue irritation.[1][2] |
| Environmental | Aquatic Chronic 2 | Halogenated aromatics are persistent and bio-accumulative in aquatic systems.[1] |
| Reactivity | Acid-Sensitive | Reacts exothermically with strong acids; incompatible with strong oxidizers.[1][2] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient.[1][2] The lipophilic nature of the dichlorophenyl ring facilitates permeation through standard latex.[1]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][2] Outer: Nitrile (minimum 8 mil) or Laminate (Silver Shield®) for spills.[1][2] | Chlorinated aromatics can permeate thin nitrile.[1] Double gloving provides a breakthrough time buffer (>480 min).[1][2] |
| Respiratory | Fume Hood (Primary): Face velocity 80–100 fpm.Respirator (Secondary): Half-face respirator with P100/OV (Organic Vapor) cartridges if hood work is impossible.[1][2] | Prevents inhalation of aerosols or vapors during heating/transfer.[1][3] |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are inadequate for liquid handling.[1] | Protects against splashes which can cause severe conjunctival irritation.[1] |
| Body | Tyvek® Lab Coat or Chemical Resistant Apron over standard cotton.[1] | Prevents absorption through clothing in case of splashes.[1][3] |
Operational Protocol: Cradle-to-Grave
Phase A: Receiving & Storage[1]
-
Inspection: Upon receipt, inspect the septum/cap for signs of crystallization or leakage.[1]
-
Environment: Store in a dedicated flammables/toxics cabinet .
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if the bottle is opened, as N-aryl amines can darken/oxidize upon prolonged air exposure.[1][2]
-
Temperature: Refrigeration (2–8°C) is recommended to minimize vapor pressure and degradation.[1]
Phase B: Experimental Handling (Weighing & Transfer)[1][2]
-
Solid/Viscous Liquid Handling: If the substance is a low-melting solid or viscous oil, do not heat open containers to melt.[1][2] Use a warm water bath (<40°C) with the cap loosened slightly to vent pressure, inside the hood.[1]
-
Transfer: Use positive displacement pipettes for viscous liquids to ensure accuracy and prevent dripping.[1]
-
Quenching: Have a beaker of dilute acetic acid or citric acid ready in the hood to neutralize minor spills on surfaces immediately.[1]
Phase C: Waste Disposal Strategy
Strict Prohibition: Never dispose of down the drain. This compound is a halogenated organic pollutant.[1]
-
Segregation: Collect in a waste container specifically marked "Halogenated Organic Solvents/Waste." [1]
-
Labeling: List full chemical name. Do not use abbreviations (e.g., "DCP-Pyrrolidine") on waste tags.[1][2]
-
Rinsing: Triple rinse empty containers with Dichloromethane (DCM) or Ethyl Acetate; add rinsate to the Halogenated waste stream.[1]
-
Destruction: The ultimate disposal method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture HCl gas generated during combustion.[1][2]
Visualized Workflow (Logic Map)
The following diagram illustrates the decision logic for handling and spill response.
Caption: Operational logic flow for handling, spill response, and disposal of halogenated amine intermediates.
Emergency Response Protocols
| Scenario | Immediate Action | Follow-up |
| Skin Contact | Drench: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases absorption).[1] | Monitor for signs of cyanosis (bluish lips/nails) due to potential aniline-like toxicity.[1][2] |
| Eye Contact | Flush: Use eyewash station for 15 minutes, holding eyelids open.[1][4] | Seek ophthalmological evaluation immediately.[1] |
| Inhalation | Evacuate: Move to fresh air. | If breathing is difficult, administer oxygen (trained personnel only).[1] |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27211, 1-(2,6-Dichlorophenyl)indolin-2-one (Structural Analog Analysis). Retrieved from [Link][1][2]
-
ECHA (European Chemicals Agency). Registration Dossier - Chloroanilines and related N-aryl amines.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
